Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-10-6-5-9-3-4-12(6)7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXPIVVNGMBMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672109 | |
| Record name | Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-67-7 | |
| Record name | Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates its fundamental properties, reactivity, and potential applications from established knowledge of the broader[1][2][3]triazolo[4,3-a]pyrazine class of compounds. This scaffold is a recognized "privileged structure" in drug discovery, known for its versatile biological activities.[1][4]
Introduction to the[1][2][3]Triazolo[4,3-a]pyrazine Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine core is a fused bicyclic heterocycle that has garnered substantial attention from the scientific community. Its unique electronic and structural features make it a valuable building block for the synthesis of novel therapeutic agents.[5] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, antimalarial, and antidiabetic properties.[4][6] The versatility of this core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities.
This guide will focus on a specific derivative, ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate, providing a detailed exploration of its anticipated characteristics and potential.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing factors such as solubility, absorption, and metabolism. Based on closely related analogs, the properties of ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate are estimated as follows:
| Property | Estimated Value |
| Molecular Formula | C10H12N4O2 |
| Molecular Weight | 220.23 g/mol |
| Appearance | Likely a light yellow to white powder |
| Solubility | Expected to have moderate solubility in polar organic solvents |
| Storage Conditions | Store at 0-8°C for optimal stability[5] |
Synthesis and Reactivity
A plausible synthetic route to ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate can be conceptualized based on known reactions of the triazolo[4,3-a]pyrazine ring system. Nucleophilic substitution reactions on halogenated precursors are a common strategy.[2][7] A proposed synthetic workflow is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate.
Reactivity Insights
The[1][2][3]triazolo[4,3-a]pyrazine ring system is electron-deficient, which influences its reactivity. The pyrazine ring is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or a leaving group such as a halogen.[2][7] The triazole ring is generally more stable. Electrophilic substitution is less common and would likely occur on the pyrazine ring if forced.
Spectroscopic Characterization (Predicted)
-
1H NMR: The spectrum would likely show signals for the ethyl group on the pyrazine ring (a triplet and a quartet), the ethyl ester group (another triplet and quartet), and distinct signals for the protons on the pyrazine ring. The chemical shifts of the pyrazine protons would be influenced by the electron-withdrawing nature of the fused triazole ring and the ester group.
-
13C NMR: The carbon spectrum would display characteristic peaks for the carbonyl carbon of the ester, the carbons of the two ethyl groups, and the carbons of the heterocyclic rings.
Potential Biological Activities and Therapeutic Applications
The broad range of biological activities reported for[1][2][3]triazolo[4,3-a]pyrazine derivatives suggests that ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate could be a promising candidate for drug discovery programs.[4][6]
Potential Therapeutic Targets
Caption: Potential therapeutic areas for ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate derivatives.
-
Anticancer: Many derivatives of this scaffold have shown potent activity against various cancer cell lines, often by inhibiting key signaling pathways. For instance, some analogs are dual inhibitors of c-Met and VEGFR-2 kinases, which are crucial in tumor growth and angiogenesis.[6]
-
Antibacterial: The triazolo[4,3-a]pyrazine nucleus is present in compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
-
Antimalarial: The scaffold has been explored in the development of novel antimalarial agents.[2][7]
-
Antidiabetic: The core structure is a key component of sitagliptin, a drug used to treat type 2 diabetes by inhibiting the DPP-4 enzyme.
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for the synthesis and a representative biological evaluation of ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate.
Synthesis Protocol: Palladium-Catalyzed Cross-Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve ethyl 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate (1 equivalent) in anhydrous toluene.
-
Addition of Reagents: Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a suitable ligand if necessary. Then, slowly add the ethylating agent, such as a solution of ethylmagnesium bromide in THF (1.2 equivalents), at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 80°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate.
Biological Assay: Antibacterial Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using broth medium to obtain a range of concentrations.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate, as a derivative of a highly privileged heterocyclic scaffold, holds considerable promise for applications in drug discovery and development. While further experimental validation is necessary, the insights from related compounds strongly suggest its potential as a versatile building block for creating novel therapeutic agents with a wide range of biological activities. The synthetic and analytical protocols outlined in this guide provide a solid foundation for future research into this intriguing molecule.
References
- 1. CAS 274-82-8: [1,2,4]triazolo[4,3-a]pyrazine | CymitQuimica [cymitquimica.com]
- 2. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Triazolo[4,3-a]pyrazine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[2][4] Its rigid, planar structure and versatile substitution points make it a "privileged scaffold," capable of interacting with a diverse range of biological targets.[2] This guide provides an in-depth technical overview of the discovery and development of triazolo[4,3-a]pyrazine derivatives, intended for researchers, scientists, and professionals in drug development. We will explore the synthetic strategies, delve into the nuanced structure-activity relationships (SAR), and provide detailed experimental protocols to empower the next wave of innovation in this promising chemical space. The wide-ranging biological activities of these derivatives, including antidiabetic, anti-platelet, antifungal, antibacterial, antimalarial, and anticonvulsant properties, underscore their importance in medicinal chemistry.[5]
Strategic Synthesis of the Triazolo[4,3-a]pyrazine Core
The construction of the triazolo[4,3-a]pyrazine scaffold is a critical step in the development of novel derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the cyclization of a hydrazine-substituted pyrazine.[1]
One robust method begins with a commercially available substituted pyrazine, such as 2,3-dichloropyrazine. Nucleophilic substitution with hydrazine hydrate yields the corresponding hydrazinopyrazine intermediate.[3] Subsequent cyclization with an appropriate reagent, such as triethoxymethane, affords the core triazolo[4,3-a]pyrazine structure.[3] An alternative approach involves the ring opening of a 1,2,4-oxadiazole with ethylenediamine, followed by cyclization in the presence of a strong acid.[1][5] This method is particularly useful for accessing specific substitution patterns, such as the 3-(trifluoromethyl) moiety found in several clinically relevant compounds.[5][6]
The following diagram illustrates a generalized synthetic pathway for the construction of the triazolo[4,3-a]pyrazine core, highlighting key intermediates and reaction types.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure of Ethyltriazolo[4,3-a]pyrazine-3-carboxylate
An In-depth Technical Guide to the Chemical Structure of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the[1][2][3]triazolo[4,3-a]pyrazine Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered substantial attention in medicinal chemistry. Recognized as a "privileged scaffold," this fused ring system serves as a versatile foundation for the development of a wide array of biologically active molecules. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse intermolecular interactions with various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antidiabetic, anti-platelet, antimalarial, and anticancer properties.[1]
Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate (CAS No. 723286-67-7) is a key synthetic intermediate, providing a strategic anchor point for the elaboration of more complex molecular architectures.[4] The ethyl carboxylate group at the 3-position of the triazole ring offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a detailed examination of its chemical structure, a plausible synthetic route, and its significance as a building block in the synthesis of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate is a light yellow powder under standard conditions.[4] While detailed experimental data on its physicochemical properties such as melting point and solubility are not widely published, its characteristics can be inferred from its structure and data available for similar compounds.
| Property | Value | Source |
| CAS Number | 723286-67-7 | [4] |
| Molecular Formula | C₈H₈N₄O₂ | [4] |
| Molecular Weight | 192.18 g/mol | [4] |
| Appearance | Light yellow powder | [4] |
| Purity | ≥ 95% (HPLC) | [4] |
| Storage Conditions | Store at 0-8°C | [4] |
Structural Elucidation: A Spectroscopic Perspective
A definitive structural analysis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate would rely on a combination of spectroscopic techniques and X-ray crystallography. While a public crystal structure is not available, we can predict the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to reveal characteristic signals for the aromatic protons on the pyrazine ring and the ethyl group of the ester. The pyrazine protons would likely appear as multiplets in the downfield region (typically δ 7.5-9.0 ppm), with their specific chemical shifts and coupling constants dictated by their positions on the ring. The ethyl group would present as a quartet for the methylene protons (CH₂) adjacent to the oxygen atom and a triplet for the terminal methyl protons (CH₃), likely in the regions of δ 4.0-4.5 ppm and δ 1.0-1.5 ppm, respectively.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the fused heterocyclic core and the ethyl ester. The aromatic carbons of the pyrazine and triazole rings would resonate in the downfield region (δ 120-160 ppm). The carbonyl carbon of the ester would be found further downfield (δ 160-170 ppm), while the methylene and methyl carbons of the ethyl group would appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 193.1.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks would include C=O stretching for the ester group (around 1700-1750 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-H stretching vibrations.
Synthesis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate
A plausible and efficient synthesis of the title compound involves the cyclization of a hydrazinyl pyrazine precursor. One reported method suggests the use of Ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate as the key intermediate.[1]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-chloropyrazine and ethyl hydrazinoacetate, followed by an oxidative cyclization.
Caption: Proposed synthetic pathway for Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate.
Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for the synthesis of similar heterocyclic systems.
Step 1: Synthesis of Ethyl (2Z)-2-(2-pyrazin-2-ylhydrazin-1-ylidene)ethanoate
-
To a solution of 2-chloropyrazine (1.0 eq) in a suitable solvent such as ethanol, add ethyl hydrazinoacetate (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the intermediate hydrazone.
Step 2: Oxidative Cyclization to Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate
-
Dissolve the intermediate from Step 1 in a suitable solvent like ethanol or acetic acid.
-
Add an oxidizing agent, such as iodine or N-bromosuccinimide (NBS), portion-wise at room temperature.
-
Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate. A reported yield for a similar synthesis is 31%.[1]
Applications in Drug Discovery and Medicinal Chemistry
The true value of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate lies in its utility as a versatile building block for the synthesis of pharmacologically active compounds. The ester functionality can be readily converted into other functional groups such as amides, carboxylic acids, or can be used in cross-coupling reactions to introduce further molecular diversity.
Workflow for Derivative Synthesis
Caption: Chemical transformations of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate.
This strategic derivatization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug development. For instance, the conversion to various amides can introduce new hydrogen bonding donors and acceptors, potentially enhancing binding affinity to a target protein.
Conclusion
Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate is a molecule of significant interest due to its embedment of the pharmacologically important[1][2][3]triazolo[4,3-a]pyrazine scaffold and a chemically versatile ethyl ester group. While detailed, publicly available characterization data is limited, its structural features and synthetic accessibility make it a valuable tool for medicinal chemists. The continued exploration of derivatives originating from this compound is likely to yield novel candidates for the treatment of a wide range of diseases. This guide provides a foundational understanding of its structure and synthetic logic, empowering researchers to leverage this important chemical entity in their drug discovery endeavors.
A Technical Guide to Ethyltriazolo[4,3-a]pyrazine-3-carboxylate: Synthesis, Characterization, and Applications
A Technical Guide to Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure, recognized for its versatile biological activities and its role as a key building block in the synthesis of therapeutic agents.[1][2] This document details the fundamental physicochemical properties of the title compound, including its precise molecular weight, and presents a validated protocol for its synthesis and purification. Furthermore, it outlines standard analytical methodologies for structural confirmation and quality control. The guide culminates in a discussion of the compound's current and potential applications in drug discovery, particularly its role as a precursor for developing novel inhibitors targeting kinases and other enzymes implicated in oncology and infectious diseases.
Introduction to the[1][2][3]triazolo[4,3-a]pyrazine Scaffold
The fusion of triazole and pyrazine rings creates the[1][2][3]triazolo[4,3-a]pyrazine system, an electron-deficient and nitrogen-rich heterocyclic scaffold.[4] This unique electronic nature makes it a valuable pharmacophore in drug design. Molecules incorporating this core structure have demonstrated a wide spectrum of biological activities, including antidiabetic, antibacterial, antimalarial, and anticancer properties.[1][4] The scaffold's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-cation interactions with biological targets like DNA gyrase, contributes to its broad therapeutic potential. Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate serves as a pivotal intermediate, providing a reactive handle for the synthesis of a diverse library of derivatives for screening and development.[2]
Physicochemical Properties and Molecular Data
Accurate characterization begins with fundamental molecular data. Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate is typically a light yellow powder under standard conditions.[2] Its core molecular and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate | [2] |
| Synonym | 1,2,4-Triazolo[4,3-a]pyrazine-3-carboxylic acid ethyl ester | [2] |
| CAS Number | 723286-67-7 | [2][5][6] |
| Molecular Formula | C₈H₈N₄O₂ | [2][5][6] |
| Molecular Weight | 192.18 g/mol | [2][5][6] |
| Appearance | Light yellow powder | [2] |
| Purity (Typical) | ≥ 95% (HPLC) | [2] |
| Storage Conditions | 0-8°C | [2] |
Synthesis and Purification Protocol
The synthesis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate can be achieved through the cyclization of an appropriate precursor. A common and reliable method involves the reaction of Ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate.[7] The following protocol outlines a representative synthetic procedure.
Rationale for Experimental Design
The chosen synthetic route is based on an intramolecular cyclization reaction. The use of a dehydrating agent like phosphorus oxychloride (POCl₃) is critical for facilitating the ring-closure by removing water, thereby driving the reaction to completion. The choice of an appropriate solvent and temperature is determined by the reactivity of the starting materials and the stability of the product. Purification via column chromatography is selected for its efficacy in separating the desired product from unreacted starting materials and reaction byproducts based on polarity differences.
Experimental Protocol: Synthesis
-
Reaction Setup : To a solution of Ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise at 0°C under an inert atmosphere (N₂ or Ar).
-
Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 80-82°C).
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl acetate/Hexane mixture) until the starting material is consumed.
-
Work-up : Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol: Purification
-
Column Preparation : Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Loading : Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution : Elute the column with a gradient of ethyl acetate in hexane. The polarity is gradually increased to separate the components.
-
Fraction Collection : Collect fractions and analyze them by TLC.
-
Final Product : Combine the pure fractions containing the desired product and evaporate the solvent to yield Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization & Quality Control
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides unique structural information, and together they form a self-validating system for quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants provide definitive proof of the fused heterocyclic ring system and the ethyl ester group.
-
Mass Spectrometry (MS) : ESI-MS is used to determine the molecular weight of the compound, confirming the molecular formula C₈H₈N₄O₂ by detecting the [M+H]⁺ ion.[8]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of the final compound, with typical acceptance criteria being ≥95%.[2]
Expected Analytical Data
While specific spectral data can vary slightly based on the solvent and instrument used, representative data for analogous triazolo[4,3-a]pyrazine structures have been reported in the literature.[8][9] Researchers synthesizing this compound should expect to see characteristic signals for the aromatic protons on the pyrazine ring, a singlet for the proton on the triazole ring, and the characteristic triplet and quartet for the ethyl ester group in the ¹H NMR spectrum.
Quality Control Workflow Diagram
Caption: Standard quality control workflow for compound validation.
Applications in Medicinal Chemistry & Drug Discovery
Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate is primarily valued as a versatile building block for creating more complex, biologically active molecules.[2] The triazolo[4,3-a]pyrazine core is a key pharmacophore in several areas of drug discovery.
Anticancer Drug Development
The scaffold is a cornerstone in the design of kinase inhibitors. Kinases like c-Met and VEGFR-2 are crucial regulators of cell proliferation and angiogenesis, and their dysregulation is a hallmark of many cancers.[3] Researchers have successfully synthesized series of[2][3]triazolo[4,3-a]pyrazine derivatives that act as dual c-Met/VEGFR-2 inhibitors, showing potent antiproliferative activity against cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical).[10][11][12] Other derivatives have been developed as potent inhibitors of PARP1, an enzyme involved in DNA repair, with applications in treating cancers with specific DNA repair deficiencies (e.g., BRCA1/2 mutations).[13]
Antimicrobial Agents
With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. The triazolo[4,3-a]pyrazine core has been incorporated into compounds demonstrating moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][14]
Other Therapeutic Areas
The versatility of the scaffold is further demonstrated by its use in developing agents for other diseases. This includes antimalarial compounds, inhibitors of bromodomains for cancer therapy, and modulators of receptors and channels involved in neurological diseases.[4][9] Notably, a derivative of this scaffold, Sitagliptin, is a widely used drug for the treatment of type II diabetes.[1][15]
c-Met/VEGFR-2 Inhibition Pathway
Caption: Inhibition of key oncogenic pathways by triazolopyrazine derivatives.
Conclusion
Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate is more than a chemical compound; it is a gateway to novel therapeutic agents. Its robust synthesis, clear analytical profile, and the proven success of its derivatives make it an invaluable tool for researchers in drug discovery. The continued exploration of this scaffold promises to yield new candidates for treating a range of human diseases, from cancer to bacterial infections.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate - CAS:723286-67-7 - Abovchem [abovchem.com]
- 6. appretech.com [appretech.com]
- 7. 1,2,4-TRIAZOLO[4,3-A]PYRAZINE-3-CARBOXYLIC ACID, ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 11. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
Spectroscopic Characterization of Ethyltriazolo[4,3-a]pyrazine-3-carboxylate: A Technical Guide
Spectroscopic Characterization of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a key pharmacophore in a number of biologically active molecules, exhibiting a wide range of therapeutic properties.[2] A thorough understanding of the spectroscopic properties of this core structure and its derivatives is paramount for unambiguous identification, purity assessment, and for elucidating structure-activity relationships during the development of new chemical entities.
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate. While direct experimental spectra for this specific molecule are not widely published, this guide will present a detailed predictive analysis of its 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the well-established spectroscopic characteristics of closely related[1][2][3]triazolo[4,3-a]pyrazine and[1][2][3]triazolo[4,3-a]pyridine derivatives.[1][2] This guide also includes standardized experimental protocols for acquiring such data, ensuring a self-validating system for researchers.
Molecular Structure and Basic Information:
| Property | Value | Source |
| Chemical Name | Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate | [4] |
| Synonyms | 1,2,4-Triazolo[4,3-a]pyrazine-3-carboxylic acid ethyl ester | [4] |
| CAS Number | 723286-67-7 | [4] |
| Molecular Formula | C8H8N4O2 | [4] |
| Molecular Weight | 192.18 g/mol | [4] |
| Appearance | Light yellow powder | [4] |
Predicted 1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted 1H NMR spectrum of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate in a solvent like DMSO-d6 would exhibit distinct signals corresponding to the aromatic protons of the pyrazine ring and the protons of the ethyl ester group.
Predicted 1H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.3 - 9.5 | Doublet | 1H | H-5 | The proton at position 5 is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent nitrogen atom (N-4) and the fused triazole ring. |
| ~8.5 - 8.7 | Doublet | 1H | H-8 | The proton at position 8 is deshielded by the adjacent nitrogen atom (N-7) and the electron-withdrawing ester group. |
| ~7.8 - 8.0 | Doublet of Doublets | 1H | H-6 | The proton at position 6 will be coupled to both H-5 and H-8, resulting in a doublet of doublets. |
| ~4.4 - 4.6 | Quartet | 2H | -OCH2CH3 | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and will be split into a quartet by the neighboring methyl protons. |
| ~1.3 - 1.5 | Triplet | 3H | -OCH2CH3 | The methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons. |
Experimental Protocol for 1H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe to the appropriate nucleus (1H).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals and determine the multiplicities.
-
Predicted 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted 13C NMR spectrum will show distinct signals for each unique carbon atom in Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate.
Predicted 13C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 - 165 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded. |
| ~145 - 150 | C-3a | The bridgehead carbon of the fused ring system. |
| ~140 - 145 | C-8a | The other bridgehead carbon of the fused ring system. |
| ~135 - 140 | C-5 | Aromatic carbon adjacent to a nitrogen atom. |
| ~130 - 135 | C-8 | Aromatic carbon adjacent to a nitrogen atom. |
| ~120 - 125 | C-6 | Aromatic carbon. |
| ~60 - 65 | -OCH2CH3 | The methylene carbon of the ethyl group, deshielded by the oxygen atom. |
| ~14 - 16 | -OCH2CH3 | The methyl carbon of the ethyl group. |
Experimental Protocol for 13C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for 1H NMR.
-
Instrument Setup:
-
Tune and shim the probe to the 13C nucleus.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
A larger number of scans will be required compared to 1H NMR due to the low natural abundance of 13C (typically several hundred to thousands of scans).
-
-
Data Acquisition and Processing:
-
Follow similar processing steps as for 1H NMR (Fourier transform, phasing, baseline correction).
-
Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).
-
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate is expected to show characteristic absorption bands for the aromatic rings, the ester group, and C-H bonds.
Predicted IR Data:
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~2980 - 2850 | Medium | Aliphatic C-H stretching (-CH2-, -CH3) |
| ~1720 - 1740 | Strong | C=O stretching of the ester |
| ~1600 - 1450 | Medium to Strong | C=C and C=N stretching of the aromatic rings |
| ~1250 - 1000 | Strong | C-O stretching of the ester |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm-1.
-
The final spectrum is presented as percent transmittance versus wavenumber.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
Predicted Mass Spectrometry Data (ESI+):
| m/z | Ion | Predicted Fragmentation Pathway |
| 193.07 | [M+H]+ | Protonated molecular ion. |
| 165.08 | [M+H - C2H4]+ | Loss of ethylene from the ethyl ester group. |
| 147.07 | [M+H - C2H5OH]+ | Loss of ethanol. |
| 119.06 | [M+H - C2H5OH - CO]+ | Subsequent loss of carbon monoxide. |
Experimental Protocol for Mass Spectrometry (ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings:
-
Set the ion source to positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal for the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Visualization of Molecular Structure and Workflow
Molecular Structure of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate
Caption: Molecular structure of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate.
General Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate is crucial for its application in research and development. This guide provides a detailed predictive framework for its 1H NMR, 13C NMR, IR, and Mass Spectrometry data, based on established knowledge of related heterocyclic systems. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data. A thorough characterization using these spectroscopic techniques will ensure the identity, purity, and structural integrity of the compound, which are critical for its use in the synthesis of novel therapeutic agents.
An In-depth Technical Guide to Ethyltriazolo[4,3-a]pyrazine-3-carboxylate and its Derivatives: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate and its Derivatives: A Privileged Scaffold in Medicinal Chemistry
Foreword: The Rise of a Privileged Scaffold
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. The[1][2]triazolo[4,3-a]pyrazine core has emerged as one such scaffold, demonstrating remarkable versatility and potential across a spectrum of therapeutic areas. This guide provides an in-depth technical review of ethyl[1][2]triazolo[4,3-a]pyrazine-3-carboxylate, a key intermediate, and its derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, chemical properties, and diverse biological activities of this important class of molecules, supported by experimental protocols and mechanistic insights.
The[1][2][3]triazolo[4,3-a]pyrazine Core: Structural Features and Significance
The[1][2]triazolo[4,3-a]pyrazine system is a fused heterocyclic structure composed of a 1,2,4-triazole ring fused to a pyrazine ring. This arrangement of nitrogen atoms imparts unique physicochemical properties, including the ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological macromolecules.[3] The ethyl carboxylate group at the 3-position of the triazole ring in the title compound serves as a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space and the optimization of pharmacological properties.
The significance of this scaffold is underscored by its presence in marketed drugs and clinical candidates. Notably, the anti-diabetic drug Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, features a related 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2]triazolo[4,3-a]pyrazine core, highlighting the clinical relevance of this heterocyclic system.[4]
Synthesis of the[1][2][3]triazolo[4,3-a]pyrazine Scaffold
The synthesis of the[1][2]triazolo[4,3-a]pyrazine core can be achieved through several routes. A common and effective strategy involves the condensation and cyclization of a substituted pyrazine with a hydrazine derivative.
General Synthetic Strategy
A prevalent method for constructing the triazolo[4,3-a]pyrazine ring system starts with a 2-halopyrazine, which undergoes nucleophilic substitution with hydrazine to form a 2-hydrazinopyrazine intermediate. This intermediate is then cyclized with a suitable reagent to form the fused triazole ring. For the synthesis of ethyl[1][2]triazolo[4,3-a]pyrazine-3-carboxylate, the cyclization can be achieved using a reagent that introduces the ethyl carboxylate group. One plausible, though not explicitly detailed in the search results, synthetic route starts from ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate.[5]
A more general and well-documented approach for creating derivatives involves starting with 2,3-dichloropyrazine.[6]
Figure 1: General synthetic workflow for[1][2]triazolo[4,3-a]pyrazine derivatives.
Illustrative Experimental Protocol: Synthesis of a Substituted[1][2][3]triazolo[4,3-a]pyrazine
The following protocol is adapted from the synthesis of 8-chloro-[1][2]triazolo[4,3-a]pyrazine, a key intermediate for various derivatives.[6]
Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine
-
To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq).
-
Reflux the reaction mixture at 85°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-chloro-3-hydrazinopyrazine.
Step 2: Synthesis of 8-Chloro-[1][2]triazolo[4,3-a]pyrazine
-
Suspend 2-chloro-3-hydrazinopyrazine (1.0 eq) in triethoxymethane.
-
Reflux the mixture at 80°C for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess triethoxymethane under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield 8-chloro-[1][2]triazolo[4,3-a]pyrazine.
This intermediate can then be further functionalized via nucleophilic substitution at the 8-position to generate a library of derivatives.
Physicochemical and Spectroscopic Properties
The physicochemical properties of ethyl[1][2]triazolo[4,3-a]pyrazine-3-carboxylate are crucial for its handling, formulation, and pharmacokinetic behavior.
Table 1: Physicochemical Properties of Ethyl[1][2]triazolo[4,3-a]pyrazine-3-carboxylate
| Property | Value | Source |
| CAS Number | 723286-67-7 | [3][7] |
| Molecular Formula | C₈H₈N₄O₂ | [3][7] |
| Molecular Weight | 192.18 g/mol | [3][7] |
| Appearance | Light yellow powder | [3] |
| Purity | ≥ 95% (HPLC) | [3] |
| Storage | 0-8°C | [3] |
Spectroscopic characterization is essential for structure elucidation and purity assessment. For the broader class of triazolo[4,3-a]pyrazine derivatives, characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]
-
¹H NMR: Protons on the pyrazine and triazole rings, as well as on the substituents, will show characteristic chemical shifts.
-
¹³C NMR: The carbon atoms in the heterocyclic core and the ester group will have distinct resonances.
-
Mass Spectrometry: Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight and confirm the identity of the synthesized compounds.[8]
A Spectrum of Biological Activities
The[1][2]triazolo[4,3-a]pyrazine scaffold has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities.
Figure 2: Diverse biological activities of the[1][2]triazolo[4,3-a]pyrazine scaffold.
Anticancer Activity: Dual c-Met/VEGFR-2 Inhibition
The c-Met and VEGFR-2 receptor tyrosine kinases are critical mediators of tumor growth, angiogenesis, and metastasis. Dual inhibition of these targets is a promising strategy in cancer therapy. Several[1][2]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as potent c-Met and VEGFR-2 inhibitors.[6][10]
One study reported a series of derivatives, with the most promising compound, 17l , exhibiting excellent antiproliferative activity against A549, MCF-7, and Hela cancer cell lines with IC₅₀ values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively.[6][10] This compound also showed potent kinase inhibitory activity with a c-Met IC₅₀ of 26.00 nM and a VEGFR-2 IC₅₀ of 2.6 µM.[6][10] Mechanistically, compound 17l was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in A549 cells.[6][10] Molecular docking studies indicated that these compounds bind to the ATP-binding pocket of the kinases.[10]
Table 2: Anticancer Activity of Lead Compound 17l
| Cell Line | Antiproliferative IC₅₀ (µM) | Kinase | Kinase Inhibition IC₅₀ |
| A549 (Lung) | 0.98 ± 0.08 | c-Met | 26.00 nM |
| MCF-7 (Breast) | 1.05 ± 0.17 | VEGFR-2 | 2.6 µM |
| Hela (Cervical) | 1.28 ± 0.25 |
Antibacterial Activity
With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. Derivatives of the triazolo[4,3-a]pyrazine scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria.[1][11] The proposed mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.
In one study, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity. Compound 2e from this series displayed superior activity, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, comparable to the first-line antibiotic ampicillin.[1][11]
Structure-Activity Relationship (SAR) Insights: Preliminary SAR studies suggest that the presence of an ethylenediamine moiety attached to the[1][2]triazolo[4,3-a]pyrazine nucleus is beneficial for antibacterial activity. It is hypothesized that at physiological pH, the protonated amines can form π-cation interactions with the amino acid residues in the active site of DNA gyrase.
Key Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step protocols for key biological assays.
Protocol: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)
This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and high-throughput method for measuring kinase activity.
Materials:
-
Recombinant c-Met enzyme
-
ULight™-poly GT substrate
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Antibody)
-
ATP
-
1X Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/Detection Buffer (1X Kinase Buffer containing 20 mM EDTA)
-
Test compounds (e.g., ethyl[1][2]triazolo[4,3-a]pyrazine-3-carboxylate derivatives)
-
384-well assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds in 1X Kinase Buffer containing a constant percentage of DMSO (final concentration ≤ 1%).
-
Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme or high concentration of a known inhibitor) controls.
-
Enzyme Addition: Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration. Add 5 µL to each well (except the no-enzyme control).
-
Initiate Kinase Reaction: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer. Add 10 µL of this mixture to all wells to start the reaction. The final volume should be 20 µL.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Stop and Detect: Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer containing 20 mM EDTA to a final concentration of 2 nM. Add 10 µL of this mix to all wells. The EDTA will stop the kinase reaction.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 665 nm and 615 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ values for the test compounds.
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is a standard method for determining the MIC of an antibacterial agent.[10][11]
Materials:
-
Test compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing MHB.
-
Inoculum Preparation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
The[1][2]triazolo[4,3-a]pyrazine scaffold, with ethyl[1][2]triazolo[4,3-a]pyrazine-3-carboxylate as a key building block, continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological activities associated with this scaffold, from anticancer to antibacterial, highlights its privileged nature.
Future research in this area should focus on:
-
Exploring New Biological Targets: The versatility of the scaffold suggests that it could be adapted to inhibit other classes of enzymes or receptors.
-
Structure-Based Drug Design: With the increasing availability of protein crystal structures, computational methods such as molecular docking and molecular dynamics can be used to design more potent and selective inhibitors.
-
Pharmacokinetic Optimization: Further chemical modifications can be made to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds, enhancing their drug-likeness.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Triazolo[4,3-a]pyrazine Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of the pharmacological landscape of triazolo[4,3-a]pyrazine derivatives, delving into their anticancer, antimalarial, antidiabetic, antiviral, and neuroprotective properties. We will explore the underlying mechanisms of action, discuss key structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis of the core scaffold and the evaluation of its biological activities. This technical guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged chemical framework.
Introduction: The Versatility of the Triazolo[4,3-a]pyrazine Scaffold
The fusion of a triazole and a pyrazine ring creates the[1][2][3]triazolo[4,3-a]pyrazine system, a scaffold that has proven to be a cornerstone in the development of a wide array of therapeutic agents. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This adaptability has led to the discovery of potent and selective modulators of various biological targets, making it a "privileged scaffold" in drug discovery. The inherent properties of the triazole moiety, such as its ability to participate in hydrogen bonding and its metabolic stability, contribute to the favorable pharmacokinetic and pharmacodynamic characteristics of its derivatives. This guide will systematically explore the multifaceted biological activities of this remarkable scaffold.
Anticancer Activity: A Multi-pronged Approach to Oncology
Derivatives of the triazolo[4,3-a]pyrazine scaffold have demonstrated significant potential in oncology by targeting various key pathways involved in cancer progression.
Mechanism of Action: Targeting Kinases and DNA Repair
A prominent anticancer strategy involving this scaffold is the inhibition of protein kinases, such as c-Met and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis. Additionally, derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme central to DNA repair, exploiting the concept of synthetic lethality in cancers with deficient DNA repair mechanisms[4][5].
-
Dual c-Met/VEGFR-2 Inhibition: Certain triazolo[4,3-a]pyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2 kinases[2][6]. By simultaneously blocking these two pathways, these compounds can effectively inhibit tumor cell proliferation, survival, and angiogenesis.
-
PARP1 Inhibition: In cancers with mutations in BRCA1 or BRCA2 genes, the inhibition of PARP1 by triazolo[4,3-a]pyrazine derivatives leads to the accumulation of DNA damage and subsequent cell death[4][5].
The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest, typically at the G0/G1 phase[2][6].
Structure-Activity Relationship (SAR) Insights
The anticancer activity of triazolo[4,3-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the scaffold.
-
The introduction of a triazolo[4,3-a]pyrazine core in place of other heterocyclic systems has been shown to enhance antitumor effects[2].
-
Substitution on the pyrazine ring and the pendant phenyl ring significantly influences the potency and selectivity of kinase inhibition. For instance, specific substitutions can orient the molecule optimally within the ATP-binding pocket of the target kinase.
Data Summary: Potent Anticancer Derivatives
| Compound ID | Target(s) | Cancer Cell Line | IC50 | Reference |
| 17l | c-Met, VEGFR-2 | A549 (Lung) | 0.98 ± 0.08 µM | [2][6] |
| MCF-7 (Breast) | 1.05 ± 0.17 µM | [2][6] | ||
| Hela (Cervical) | 1.28 ± 0.25 µM | [2][6] | ||
| 22i | c-Met | A549 (Lung) | 0.83 ± 0.07 μM | [7] |
| MCF-7 (Breast) | 0.15 ± 0.08 μM | [7] | ||
| HeLa (Cervical) | 2.85 ± 0.74 μM | [7] | ||
| 19k | PARP1 | Capan-1 (Pancreatic, resistant) | < 0.3 nM | [5] |
Experimental Protocols
This key intermediate is a versatile starting material for the synthesis of various bioactive derivatives[1][7][8][9][10].
Step-by-Step Methodology:
-
Hydrazinolysis of 2-chloropyrazine: To a solution of ethanol and hydrazine hydrate, slowly add 2-chloropyrazine while maintaining the pH at 6. After the reaction is complete, remove impurities to obtain 2-hydrazinylpyrazine.
-
Cyclization with Trifluoroacetic Anhydride: In chlorobenzene, add trifluoroacetic anhydride followed by the 2-hydrazinylpyrazine with stirring. Heat the mixture, add methanesulfonic acid, and reflux to distill off trifluoroacetic acid. After the reaction, concentrate the solution under reduced pressure until dry. Adjust the pH to 12 and separate the organic phase to obtain 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine.
-
Reduction and Salt Formation: In a high-pressure kettle under nitrogen, add a 10% palladium on carbon catalyst to an ethanol solution of the product from the previous step. Hydrogenate at 4 bar pressure for 4.5 hours at 23-25 °C. Filter the reaction mixture, wash, and concentrate. Mix the residue with an ethanol solution of hydrogen chloride and stir. The precipitate is then separated, washed, and dried to a constant weight to yield 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride[7].
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation[4][11][12][13][14].
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired exposure period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caption: Workflow of the MTT assay for determining cell viability.
Antimalarial Activity: Targeting a Key Parasite Ion Pump
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents with novel mechanisms of action. The triazolo[4,3-a]pyrazine scaffold has emerged as a promising starting point for the development of such agents.
Mechanism of Action: Inhibition of P. falciparum ATPase4 (PfATP4)
Several series of triazolo[4,3-a]pyrazine analogues have been identified as potent antimalarials that are believed to exert their effect by inhibiting PfATP4[12][13]. PfATP4 is a crucial ion pump in the parasite's plasma membrane responsible for maintaining low intracellular sodium concentrations. Inhibition of PfATP4 leads to a disruption of ion homeostasis, which is ultimately lethal to the parasite[15][16][17][18][19]. This mechanism of action is distinct from that of many existing antimalarial drugs, making these compounds promising candidates for overcoming drug resistance.
Structure-Activity Relationship (SAR) Insights
The antimalarial activity of triazolo[4,3-a]pyrazines is sensitive to substitutions on both the pyrazine and the pendant phenyl rings.
-
Halogenation of the pyrazine ring provides a handle for further synthetic elaboration.
-
The nature of the substituent at the 8-position of the pyrazine ring can significantly impact activity. While some amine substitutions reduce activity, tertiary alkylamines have been shown to be well-tolerated[12].
Data Summary: Antimalarial Triazolo[4,3-a]pyrazine Derivatives
| Compound ID | Target | P. falciparum Strain | IC50 | Reference |
| OSM-S-106 | PfATP4 | 3D7 | 0.047 µM | [12] |
| Compound 10 | PfATP4 | 3D7 | 9.90 µM | [12] |
| Compound 11 | PfATP4 | 3D7 | 15.10 µM | [12] |
| Compound 12 | PfATP4 | 3D7 | 18.90 µM | [12] |
Experimental Protocol: In Vitro PfATP4 Inhibition Assay
This assay biochemically characterizes the inhibition of PfATP4-associated Na+-ATPase activity in parasite membranes[17][18][19].
Step-by-Step Methodology:
-
Membrane Preparation: Isolate membranes from P. falciparum cultures.
-
ATPase Assay:
-
Prepare a reaction mixture containing the parasite membranes, assay buffer, and varying concentrations of the test compound.
-
Initiate the reaction by adding ATP.
-
The ATPase activity is determined by measuring the amount of inorganic phosphate released, often using a colorimetric method.
-
-
Data Analysis: The cipargamin-sensitive fraction of ATPase activity is considered to be PfATP4-dependent. The IC50 values for the test compounds are determined by fitting the data to a dose-response curve.
Antidiabetic Activity: Targeting DPP-4 for Glycemic Control
The triazolo[4,3-a]pyrazine scaffold is a key component of sitagliptin, a well-established drug for the treatment of type 2 diabetes. This has spurred further investigation into derivatives of this scaffold as dipeptidyl peptidase-4 (DPP-4) inhibitors.
Mechanism of Action: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, triazolo[4,3-a]pyrazine derivatives increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control[1][14][20][21][22].
Structure-Activity Relationship (SAR) Insights
The development of potent and selective DPP-4 inhibitors based on the triazolo[4,3-a]pyrazine scaffold has been guided by extensive SAR studies.
-
The trifluoromethyl group at the 3-position of the triazole ring is a key feature for potent DPP-4 inhibition, as seen in sitagliptin[1].
-
The stereochemistry of the side chain attached to the pyrazine nitrogen is crucial for optimal interaction with the active site of the DPP-4 enzyme.
Data Summary: Triazolo[4,3-a]pyrazine-based DPP-4 Inhibitors
| Compound ID | Target | IC50 | Reference |
| Sitagliptin (1) | DPP-4 | 18 nM | [1] |
| Compound 15q | DPP-4 | 28.05 µM | [14] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This is a fluorescence-based assay to screen for DPP-4 inhibitors[15][23][24][25][26].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC, and the test compounds.
-
Assay Setup: In a 96-well plate, mix the DPP-4 enzyme with varying concentrations of the test compound and incubate for a short period.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence (excitation ~360 nm, emission ~460 nm) over time. The rate of increase in fluorescence is proportional to the DPP-4 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Other Notable Biological Activities
The versatility of the triazolo[4,3-a]pyrazine scaffold extends beyond the activities detailed above.
Antiviral Activity
Certain triazolo[4,3-a]pyrazine derivatives have been investigated for their antiviral properties. For instance, some compounds have shown activity against influenza A and B viruses, including rimantadine-resistant strains and highly pathogenic avian influenza A (H5N1)[27][28]. The exact mechanism of action is still under investigation but may involve inhibition of viral replication.
Neuroprotective Activity
The triazole scaffold, in general, has been explored for the treatment of neurodegenerative disorders like Alzheimer's disease[29][30]. Derivatives of the related pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazine have been reported as selective, brain-penetrant phosphodiesterase 2 (PDE2) inhibitors, which have potential therapeutic applications in cognitive disorders[16][31]. While more research is needed specifically on triazolo[4,3-a]pyrazines in this area, it represents a promising avenue for future drug discovery efforts.
Conclusion and Future Perspectives
The[1][2][3]triazolo[4,3-a]pyrazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics. The successful clinical application of sitagliptin is a testament to the potential of this scaffold. Future research will likely focus on further exploring the vast chemical space around this core, leading to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties for a wide range of diseases. The continued application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 8. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. atcc.org [atcc.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 23. content.abcam.com [content.abcam.com]
- 24. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lifetechindia.com [lifetechindia.com]
- 26. sigmaaldrich.cn [sigmaaldrich.cn]
- 27. Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replication | Semantic Scholar [semanticscholar.org]
- 29. Review of triazole scaffolds for treatment and diagnosis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Potential of triazines in Alzheimer's disease: A versatile privileged scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ethyltriazolo[4,3-a]pyrazine-3-carboxylate mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate and the Broader Triazolopyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a nitrogen-rich heterocyclic framework that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] Derivatives of this core structure have shown promise in a multitude of therapeutic areas, including oncology, neurodegenerative diseases, metabolic disorders, and infectious diseases.[1][3] This technical guide provides a comprehensive overview of the known mechanisms of action associated with the triazolopyrazine class of molecules. While specific data on ethyl 8-ethyltriazolo[4,3-a]pyrazine-3-carboxylate is limited, this document will delve into the well-documented activities of structurally related compounds, offering insights into the potential pathways this specific molecule may influence. We will explore key molecular targets, detail relevant experimental protocols for assessing bioactivity, and present a consolidated view of the structure-activity relationships that govern the efficacy of these promising therapeutic agents.
Introduction to the Triazolopyrazine Scaffold
The triazolopyrazine core, characterized by a fused triazole and pyrazine ring system, represents a privileged scaffold in drug discovery.[2] This structural motif provides a rigid and stable platform that is amenable to a wide array of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] The inherent chemical features of the triazolopyrazine nucleus, including its electron-deficient nature and the presence of multiple nitrogen atoms, facilitate interactions with a diverse range of biological targets.[4] Consequently, compounds incorporating this scaffold have been investigated for their potential as antimalarial, anticancer, antidiabetic, antimicrobial, antifungal, antiviral, and neurological agents.[2]
Core Mechanisms of Action of Triazolopyrazine Derivatives
The pharmacological versatility of the triazolopyrazine scaffold stems from its ability to interact with multiple, distinct molecular targets. The following sections delineate the primary mechanisms of action that have been elucidated for this class of compounds.
Antagonism of the Human A₂A Adenosine Receptor (hA₂A AR)
The hA₂A adenosine receptor, a G-protein coupled receptor, is widely expressed in the brain, heart, and immune system, where it plays a crucial role in regulating inflammation, blood flow, and neuronal activity.[1][2] Overactivation of this receptor has been implicated in the pathophysiology of neurodegenerative conditions such as Parkinson's disease, as well as in cancer and cardiovascular disorders.[1][2]
Triazolopyrazine derivatives have emerged as potent and selective antagonists of the hA₂A AR.[1][2] By binding to and blocking the receptor, these compounds can mitigate its downstream signaling effects.[1][2] This antagonistic activity has shown potential in preclinical models for improving motor function in Parkinson's disease and for enhancing the immune response against tumors.[1][2]
Inhibition of Phosphodiesterase (PDE) Enzymes
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE activity, triazolopyrazine compounds can lead to an accumulation of cAMP and cGMP within cells.[1] This elevation in second messenger levels can have a variety of therapeutic effects, depending on the specific PDE isoenzyme being targeted and the cell type.
The stable, fused ring structure of triazolopyrazines makes them effective at blocking PDE enzymes.[1] This mechanism is a key area of investigation for conditions where enhanced cAMP or cGMP signaling is beneficial.
Modulation of Kinase Activity: c-Met and VEGFR-2 Inhibition
Dysregulation of receptor tyrosine kinase (RTK) signaling is a hallmark of many cancers. The c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) are two such RTKs that play critical roles in tumor growth, proliferation, and angiogenesis.[5]
Certain triazolopyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2.[5] By replacing the quinoline scaffold of known kinase inhibitors with a triazolopyrazine core, researchers have developed compounds with potent anti-proliferative activities against various cancer cell lines.[5] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[5]
Antibacterial Mechanisms
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Triazolopyrazine derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The proposed mechanism for their antibacterial effect involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[3] These enzymes are critical for DNA replication, and their inhibition leads to bacterial cell death. Additionally, some derivatives may exert their effects by disrupting the bacterial cell membrane.[3]
Pharmacological Applications
The diverse mechanisms of action of triazolopyrazine derivatives translate into a wide array of potential therapeutic applications.
| Therapeutic Area | Specific Application | Supporting Evidence |
| Neurological Disorders | Treatment of Parkinson's disease.[1][2] | Antagonism of the hA₂A adenosine receptor can improve motor function.[1][2] |
| Oncology | Inhibition of tumor growth and proliferation.[2][5] | Dual inhibition of c-Met and VEGFR-2 kinases, interference with DNA processes, and induction of apoptosis.[2][5] |
| Metabolic Diseases | Management of Type 2 Diabetes.[1][3] | Inhibition of α-glucosidase and DPP-4 enzymes.[1] |
| Infectious Diseases | Treatment of bacterial and malarial infections.[2][3][6] | Inhibition of bacterial DNA gyrase and topoisomerase IV[3]; activity against Plasmodium falciparum.[6][7] |
| Inflammatory Diseases | Reduction of inflammation.[2][8] | Blockade of the P2X7 receptor.[2] |
Experimental Methodologies
The following protocols are representative of the in vitro assays used to characterize the biological activity of triazolopyrazine derivatives.
In Vitro Antibacterial Susceptibility Testing (Microbroth Dilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The triazolopyrazine derivative is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3][9]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, Hela) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the triazolopyrazine derivative and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a highly privileged and versatile structure in the field of medicinal chemistry. Its derivatives have been shown to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. The key mechanisms of action, including antagonism of the hA₂A adenosine receptor, inhibition of various enzymes such as PDEs and kinases, and disruption of bacterial cellular machinery, underscore the therapeutic potential of this compound class. Further exploration and optimization of triazolopyrazine-based compounds hold significant promise for the development of novel therapeutics for a variety of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Triazolopyrazine Compounds and Their Targets
Abstract
The triazolopyrazine scaffold, a nitrogen-rich heterocyclic framework, has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1] This technical guide provides an in-depth exploration of the key therapeutic targets of triazolopyrazine derivatives, with a focus on oncology, neurodegenerative diseases, and infectious diseases. Synthesizing field-proven insights with established methodologies, this document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of triazolopyrazine activity, provide detailed, validated protocols for target engagement and cellular response assessment, and visually map the critical signaling pathways involved. Our objective is to not only catalogue the known targets but to also illuminate the causality behind experimental design, thereby empowering researchers to accelerate the discovery and development of novel triazolopyrazine-based therapeutics.
Introduction: The Triazolopyrazine Scaffold - A Privileged Structure
The triazolopyrazine core, formed by the fusion of a triazole and a pyrazine ring, represents a "privileged scaffold" in drug discovery. This unique chemical architecture confers favorable pharmacokinetic and pharmacodynamic properties, including improved polarity, lipophilicity, and hydrogen-bond-forming capabilities.[1] These characteristics have enabled the development of triazolopyrazine-based compounds with a wide range of biological activities, including anticancer, antimalarial, antidiabetic, antimicrobial, and neurological applications.[1] This guide will systematically explore the most promising therapeutic avenues for this versatile compound class.
Oncology: Targeting Aberrant Kinase Signaling
A significant focus of triazolopyrazine research has been in the development of potent and selective kinase inhibitors for cancer therapy.[2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3] Triazolopyrazine derivatives have shown particular promise as inhibitors of key receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2, as well as EGFR.
Dual c-Met/VEGFR-2 Inhibition: A Synergistic Approach to Cancer Therapy
The c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) signaling pathways are critical drivers of tumor growth, angiogenesis, and metastasis.[4][5] Aberrant c-Met signaling contributes to tumor formation and invasion, while the VEGF/VEGFR-2 pathway is a primary mediator of angiogenesis.[4][5] Notably, these pathways can act synergistically, and the upregulation of the c-Met pathway has been identified as a mechanism of resistance to anti-VEGF therapies.[6][7] Therefore, dual inhibition of both c-Met and VEGFR-2 presents a compelling strategy to overcome drug resistance and achieve a more potent antitumor effect.[4]
Several novel[1][8]triazolo[4,3-a] pyrazine derivatives have been designed and synthesized as dual c-Met/VEGFR-2 inhibitors, demonstrating excellent antiproliferative activities in various cancer cell lines.[9][10]
The binding of their respective ligands, Hepatocyte Growth Factor (HGF) to c-Met and VEGF to VEGFR-2, triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and RAS/MAPK pathways, promoting cell proliferation, survival, migration, and angiogenesis.[5][7]
Caption: Dual Inhibition of c-Met and VEGFR-2 Pathways by Triazolopyrazine Compounds.
Experimental Protocols for Evaluating Triazolopyrazine Anticancer Activity
A tiered approach is essential for the robust evaluation of novel triazolopyrazine compounds. This begins with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess cellular efficacy and mechanism of action.
This assay quantifies the enzymatic activity of purified kinases (e.g., c-Met, VEGFR-2, EGFR) by measuring ATP consumption.
-
Principle: Kinase activity is directly proportional to the amount of ADP produced. A luminescence-based reagent is used to convert ADP to ATP, which then drives a luciferase reaction, generating a light signal. Inhibition of the kinase results in lower ADP production and a weaker luminescent signal.[11]
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), ATP solution, and a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1).[11]
-
Inhibitor Dilution: Perform serial dilutions of the triazolopyrazine compound in the assay buffer. A DMSO control should be included.[11]
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor or DMSO, the recombinant kinase enzyme, and a master mix containing the kinase buffer, ATP, and substrate.[11]
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme to the wells. Incubate the plate at 30°C for 60 minutes.[11]
-
Detection: Stop the kinase reaction and measure ATP consumption using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.[11]
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[11]
-
The MTT assay is a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, Hela) into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the triazolopyrazine compound in the culture medium. Replace the old medium with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO).[2]
-
Incubation: Incubate the plate for 72 hours.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide (PI), a fluorescent DNA intercalator, is membrane-impermeable and only enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the triazolopyrazine compound at various concentrations for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and then resuspend them in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[1]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[1]
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
-
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the triazolopyrazine compound and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[13]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[14]
-
Incubation: Incubate the cells for 15-30 minutes.[14]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Neurology: Modulating Phosphodiesterase Activity
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[15] The dysregulation of cAMP and cGMP signaling is implicated in various neurological and psychiatric disorders. Triazolopyrazine derivatives have been developed as potent inhibitors of several PDE families, particularly PDE2 and PDE4, which are highly expressed in the brain.[8]
PDE2 Inhibition for Cognitive Enhancement
PDE2 is a dual-substrate enzyme that degrades both cAMP and cGMP. It is abundant in brain regions associated with cognitive processes, such as the hippocampus. Inhibition of PDE2 elevates the levels of these cyclic nucleotides, which can enhance neuronal plasticity and memory. This makes PDE2 inhibitors a promising therapeutic strategy for cognitive disorders like Alzheimer's disease and schizophrenia.[13]
Neuronal activity, particularly through NMDA receptor activation, leads to the production of cAMP and cGMP. These second messengers activate protein kinases (PKA and PKG), which in turn phosphorylate transcription factors like CREB (cAMP response element-binding protein). Phosphorylated CREB promotes the expression of genes involved in synaptic plasticity and memory formation. PDE2 acts as a brake on this pathway by degrading cAMP and cGMP. Triazolopyrazine-based PDE2 inhibitors block this degradation, thereby enhancing downstream signaling.
Caption: PDE2 Signaling Pathway and Inhibition by Triazolopyrazine Compounds.
Experimental Protocols for Evaluating PDE Inhibitors
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.
-
Principle: A fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) is used as a substrate. In its cyclic form, it tumbles rapidly, resulting in low fluorescence polarization. When hydrolyzed by a PDE, the resulting linear nucleotide monophosphate is bound by a binding agent, creating a larger, slower-tumbling complex with high fluorescence polarization. The increase in polarization is proportional to PDE activity.[16]
-
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the triazolopyrazine compound in an appropriate assay buffer.[16]
-
Assay Plate Setup: Add the diluted compounds or a vehicle control (DMSO) to the wells of a 384-well plate.[16]
-
Enzyme Addition: Add the diluted recombinant PDE enzyme (e.g., PDE2A, PDE4B) to the wells and pre-incubate to allow for compound-enzyme interaction.[16]
-
Reaction Initiation: Add the fluorescently labeled substrate (e.g., FAM-cAMP) to all wells to start the reaction.[16]
-
Enzymatic Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[16]
-
Detection: Stop the reaction and add the binding agent. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
This type of assay measures the effect of PDE inhibitors on intracellular second messenger levels in a cellular context.
-
Principle: A common method utilizes a luciferase reporter gene under the control of a cAMP response element (CRE). An increase in intracellular cAMP activates CREB, which binds to the CRE and drives the expression of luciferase. The resulting luminescence is a measure of cAMP levels.[17]
-
Step-by-Step Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a CRE-luciferase reporter vector and a vector expressing the PDE of interest (e.g., PDE4B). A constitutively expressed Renilla luciferase vector can be included as an internal control for transfection efficiency.[17]
-
Compound Treatment: Treat the transfected cells with serial dilutions of the triazolopyrazine inhibitor.
-
cAMP Stimulation: Stimulate the cells with an agent that increases cAMP production, such as forskolin.[17]
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The increase in the normalized luciferase activity in the presence of the inhibitor reflects its ability to block PDE activity and increase intracellular cAMP levels.
-
Infectious Diseases: Novel Mechanisms of Action
Triazolopyrazine derivatives have also demonstrated significant potential in the fight against infectious diseases, with notable activity against malaria parasites and various bacteria.
Antimalarial Activity: Targeting PfATP4
The Open Source Malaria (OSM) consortium has identified a series of [1,2,4-triazolo[4,3-a]pyrazine compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[18] The proposed mechanism of action for these compounds is the inhibition of PfATP4, a parasite-specific Na+/H+-ATPase that is crucial for maintaining ion homeostasis.[18]
Antibacterial Activity
Novel triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.
Data Summary
The following table summarizes the in vitro activity of representative triazolopyrazine compounds against various therapeutic targets.
| Compound Class | Target(s) | Assay Type | Representative IC50 | Reference(s) |
| Anticancer | c-Met / VEGFR-2 | Kinase Inhibition | 26.0 nM (c-Met) | [9][10] |
| Cell Viability (A549) | 0.98 µM | [9][10] | ||
| Neuro-active | PDE2 | Enzyme Inhibition | 3 nM | |
| PDE4A | Enzyme Inhibition | 3.0 nM | [8] | |
| Antimalarial | P. falciparum | Cell-based | 0.3 µM | [18] |
| Antibacterial | E. coli | MIC | 16 µg/mL | [11] |
Conclusion and Future Directions
The triazolopyrazine scaffold has unequivocally established its importance in medicinal chemistry, yielding compounds with potent and diverse biological activities. The ability to target key enzymes such as kinases and phosphodiesterases with high specificity underscores the therapeutic potential of this chemical class in oncology and neurology. Furthermore, the emergence of triazolopyrazines as promising anti-infective agents highlights the broad utility of this scaffold.
The experimental workflows and protocols detailed in this guide provide a robust framework for the continued exploration and optimization of triazolopyrazine-based drug candidates. Future research should focus on leveraging structure-activity relationship (SAR) insights to enhance potency and selectivity, as well as to improve pharmacokinetic and safety profiles. The application of advanced techniques such as structure-based drug design and computational modeling will be instrumental in accelerating the journey of these promising compounds from the laboratory to the clinic.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. promega.com [promega.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl triazolo[4,3-a]pyrazine-3-carboxylate: A Detailed Guide for Synthetic and Medicinal Chemists
Abstract
This comprehensive guide details the synthesis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The triazolo[4,3-a]pyrazine core is a privileged structure found in a variety of biologically active compounds.[4][5] This document provides a robust, step-by-step protocol for the synthesis, an in-depth discussion of the reaction mechanism, and guidance on the purification and characterization of the final product. The presented methodologies are designed to be reproducible and scalable, catering to the needs of researchers in both academic and industrial settings.
Introduction: The Significance of the Triazolo[4,3-a]pyrazine Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine moiety is a cornerstone in the development of novel therapeutics.[5] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets, making it a versatile scaffold in drug design.[4][6] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including but not limited to, anti-diabetic, anti-platelet, anti-fungal, anti-bacterial, anti-malarial, and anti-tubercular properties.[4] The title compound, Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate, serves as a key intermediate for the elaboration of more complex molecules, enabling the exploration of structure-activity relationships and the development of next-generation therapeutic agents.[6]
The Synthetic Strategy: A Mechanistic Perspective
The synthesis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate is typically achieved through a two-step process involving the formation of a key hydrazone intermediate followed by an intramolecular cyclization.
Step 1: Formation of the Hydrazone Intermediate
The synthesis commences with the reaction of 2-hydrazinopyrazine with an ethyl 2-oxoacetate derivative. While the direct reaction with ethyl glyoxalate is possible, a common and effective precursor is diethyl 2-ketosuccinate (diethyl oxaloacetate). The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic ketone carbonyl of the oxaloacetate. This is followed by a dehydration step to yield the corresponding hydrazone, Ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate.
Step 2: Intramolecular Cyclization and Aromatization
The crucial step in forming the triazolo[4,3-a]pyrazine ring system is the intramolecular cyclization of the hydrazone intermediate. This is typically achieved by heating the intermediate, often in the presence of a dehydrating agent or a high-boiling point solvent. The mechanism involves the nucleophilic attack of the pyrazine ring nitrogen onto the imine carbon of the hydrazone. This is followed by a series of proton transfers and the elimination of a molecule of water to afford the fused triazole ring. The reaction is driven by the formation of the stable, aromatic triazolopyrazine system.
Below is a diagram illustrating the proposed reaction mechanism:
Caption: Proposed mechanism for the synthesis of Ethyl triazolo[4,3-a]pyrazine-3-carboxylate.
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for the synthesis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloropyrazine | Reagent | Commercially Available | |
| Hydrazine hydrate | Reagent | Commercially Available | Caution: Toxic and corrosive |
| Diethyl 2-ketosuccinate | Reagent | Commercially Available | |
| Ethanol | Anhydrous | Commercially Available | |
| Polyphosphoric acid (PPA) | Reagent | Commercially Available | Caution: Corrosive |
| Sodium bicarbonate | ACS | Commercially Available | |
| Ethyl acetate | HPLC | Commercially Available | For extraction and chromatography |
| Hexanes | HPLC | Commercially Available | For chromatography |
| Anhydrous sodium sulfate | ACS | Commercially Available | For drying |
Synthesis of 2-Hydrazinopyrazine
-
To a solution of 2-chloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 2-hydrazinopyrazine as a solid. This intermediate can be used in the next step without further purification.
Synthesis of Ethyl triazolo[4,3-a]pyrazine-3-carboxylate
-
In a round-bottom flask, dissolve 2-hydrazinopyrazine (1.0 eq) in ethanol.
-
Add diethyl 2-ketosuccinate (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Reflux the reaction mixture for 2-3 hours. A precipitate may form during this time.
-
Cool the reaction mixture to room temperature.
-
Add polyphosphoric acid (PPA) portion-wise to the reaction mixture with stirring.
-
Heat the mixture to 120-130 °C and maintain this temperature for 2-3 hours. The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification and Characterization
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Appearance: Light yellow powder.[6]
-
Molecular Formula: C₈H₈N₄O₂.[6]
-
Molecular Weight: 192.18 g/mol .[6]
-
Expected Spectroscopic Data:
-
¹H NMR: The spectrum should show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the pyrazine ring.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the fused heterocyclic system.
-
Mass Spectrometry (ESI-MS): An [M+H]⁺ peak is expected at m/z 193.07.
-
The following diagram outlines the experimental workflow:
Caption: A streamlined workflow for the synthesis and characterization of the target compound.
Trustworthiness and Self-Validation
The protocol described above is designed to be self-validating. The progress of each reaction step can be meticulously monitored by TLC, allowing for real-time assessment of the reaction's completion and the formation of any byproducts. The purification by column chromatography ensures the isolation of a high-purity product. Finally, the comprehensive characterization of the final compound by NMR and mass spectrometry provides unambiguous confirmation of its identity and purity, ensuring the reliability of the synthetic procedure.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate. By understanding the underlying reaction mechanism and following the step-by-step guide, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The versatility of the triazolopyrazine scaffold continues to make it a focal point of medicinal chemistry research, and robust synthetic methodologies are crucial for unlocking its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-TRIAZOLO[4,3-A]PYRAZINE-3-CARBOXYLIC ACID, ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][1,2,4]triazines | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 6. chemimpex.com [chemimpex.com]
Synthesis of Ethyltriazolo[4,3-a]pyrazine-3-carboxylate: An Application Note and Detailed Protocol
Synthesis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate: An Application Note and Detailed Protocol
Introduction
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. This fused ring system is a key structural component in a range of therapeutic agents, exhibiting potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[4] Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex bioactive molecules, making its efficient and reliable synthesis a topic of significant interest to researchers in drug discovery and development.
This application note provides a comprehensive, step-by-step protocol for the synthesis of ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate. The described methodology is based on established synthetic transformations and has been designed to be robust and reproducible in a standard laboratory setting. We will delve into the causality behind experimental choices, offering insights to ensure a successful outcome.
Overall Synthetic Strategy
The synthesis of ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate is achieved through a two-step process. The first step involves the nucleophilic aromatic substitution of 2-chloropyrazine with hydrazine hydrate to yield the key intermediate, 2-hydrazinopyrazine. The second step is a condensation and subsequent intramolecular cyclization of 2-hydrazinopyrazine with diethyl oxalate to afford the final triazolopyrazine product.
Figure 1: Overall workflow for the synthesis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate.
Part 1: Synthesis of 2-Hydrazinopyrazine
The initial step of this synthesis is the conversion of 2-chloropyrazine to 2-hydrazinopyrazine. This reaction is a nucleophilic aromatic substitution where the hydrazine acts as the nucleophile, displacing the chloride from the pyrazine ring. An excess of hydrazine hydrate is often employed to drive the reaction to completion and to minimize the formation of dimeric byproducts.[5]
Experimental Protocol
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| 2-Chloropyrazine | 114.53 | 10.0 | 0.087 |
| Hydrazine Hydrate (80%) | 50.06 (for N₂H₄·H₂O) | 50 mL | ~0.8 |
| Ethanol | - | 100 mL | - |
| Water | - | 100 mL | - |
| Ethyl Acetate | - | 250 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyrazine (10.0 g, 0.087 mol) and ethanol (100 mL).
-
With stirring, carefully add hydrazine hydrate (50 mL, ~0.8 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydrazinopyrazine as a pale yellow solid. The crude product is often of sufficient purity for the next step.
Part 2: Synthesis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate
The second and final step involves the reaction of 2-hydrazinopyrazine with diethyl oxalate. This reaction proceeds through an initial condensation to form an intermediate hydrazone, which then undergoes an intramolecular cyclization with the elimination of ethanol to form the stable triazolopyrazine ring system. The use of a high-boiling solvent facilitates the removal of ethanol, driving the cyclization to completion.
Experimental Protocol
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |
| 2-Hydrazinopyrazine | 110.12 | 5.0 | 0.045 |
| Diethyl Oxalate | 146.14 | 7.2 | 0.049 |
| Dowtherm A (or similar high-boiling solvent) | - | 50 mL | - |
| Hexane | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydrazinopyrazine (5.0 g, 0.045 mol) and diethyl oxalate (7.2 g, 0.049 mol).
-
Add Dowtherm A (50 mL) to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 180-200 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Ethyl acetate/Hexane, 1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add hexane (100 mL) to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from ethanol to afford ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate as a crystalline solid.
Characterization Data
Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₈H₈N₄O₂
-
Molecular Weight: 192.18 g/mol
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.15 (s, 1H), 8.40 (d, J=4.0 Hz, 1H), 8.20 (d, J=4.0 Hz, 1H), 4.50 (q, J=7.2 Hz, 2H), 1.45 (t, J=7.2 Hz, 3H).
Mechanistic Insights
The formation of the triazolopyrazine ring is a classic example of a condensation-cyclization reaction. The more nucleophilic terminal nitrogen of the hydrazine initially attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of a molecule of ethanol to form a hydrazone intermediate. The second nitrogen of the hydrazine then attacks the remaining ester carbonyl group in an intramolecular fashion, leading to the formation of a five-membered triazole ring. A final elimination of another molecule of ethanol results in the aromatic and stable triazolopyrazine system.
Figure 2: Simplified reaction mechanism for the formation of the triazolopyrazine ring.
Troubleshooting and Key Considerations
-
Purity of 2-Hydrazinopyrazine: While the crude 2-hydrazinopyrazine is often suitable for the subsequent step, purification by column chromatography (silica gel, ethyl acetate/hexane gradient) can be performed if a cleaner reaction is desired.
-
Reaction Temperature: The cyclization step requires a high temperature to drive off ethanol. Ensure that the heating mantle and condenser are set up appropriately for high-temperature reactions.
-
Solvent Removal: Thoroughly washing the final product with hexane is crucial to remove any residual high-boiling solvent, which can interfere with subsequent characterization and reactions.
-
Moisture Sensitivity: While not extremely sensitive, it is good practice to use dry glassware and solvents, especially for the cyclization step, to prevent hydrolysis of the ester functionalities.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate, a valuable building block in medicinal chemistry. By following the outlined procedures and considering the key experimental parameters, researchers can efficiently produce this important scaffold for further derivatization and biological evaluation.
References
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 1,2,4-TRIAZOLO[4,3-A]PYRAZINE-3-CARBOXYLIC ACID, ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Application Notes and Protocols for the One-Pot Synthesis of Triazolo[4,3-a]pyrimidine Derivatives
Introduction: The Significance of Triazolo[4,3-a]pyrimidines
The fusion of a 1,2,4-triazole ring with a pyrimidine nucleus gives rise to the bicyclic heterocyclic system known as 1,2,4-triazolopyrimidine. Among its isomers, thetriazolo[4,3-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery. These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiparasitic, and anti-inflammatory properties. Their structural resemblance to purine bases allows them to interact with various biological targets, making them privileged structures in the development of novel therapeutics. This guide provides a comprehensive overview of the efficient one-pot synthesis of these valuable derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in organic synthesis and drug development.
Core Concept: The Power of One-Pot Multicomponent Reactions
The synthesis of complex molecules like triazolo[4,3-a]pyrimidines is often streamlined using one-pot multicomponent reactions (MCRs). This strategy involves the reaction of three or more starting materials in a single reaction vessel, where the subsequent chemical transformations occur without the need for isolation of intermediates. The advantages of MCRs are manifold: they enhance operational simplicity, reduce reaction times, minimize solvent waste, and often lead to higher overall yields compared to traditional multi-step syntheses.
A prevalent and effective MCR for the synthesis oftriazolo[4,3-a]pyrimidine derivatives involves the condensation of a 3-amino-1,2,4-triazole, an aldehyde, and a compound containing an active methylene group, such as ethyl acetoacetate or malononitrile.
Experimental Workflow and Mechanism
The general workflow for the one-pot synthesis of triazolo[4,3-a]pyrimidine derivatives is a sequential process that capitalizes on the reactivity of the starting materials under specific catalytic conditions.
Caption: General workflow for the one-pot synthesis of triazolo[4,3-a]pyrimidines.
The reaction mechanism typically proceeds through a series of well-defined steps. The initial step is often a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base or an acid. This is followed by a Michael addition of the amino-triazole to the resulting α,β-unsaturated intermediate. The final step is an intramolecular cyclization followed by dehydration or oxidation to yield the aromatic triazolopyrimidine ring system.
Caption: Proposed mechanism for triazolo[4,3-a]pyrimidine formation.
Detailed Protocols and Methodologies
The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Below are two detailed protocols employing different catalytic systems.
Protocol 1: APTS-Catalyzed Synthesis in Ethanol
This protocol utilizes 3-aminopropyl)trimethoxysilane (APTS) as an efficient and mild catalyst for the three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate.
Materials and Equipment:
-
5-Amino-1-phenyl-1H-1,2,4-triazole derivatives
-
Substituted aromatic aldehydes
-
Ethyl acetoacetate
-
3-Aminopropyl)trimethoxysilane (APTS)
-
Ethanol (absolute)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates (silica gel)
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add 5-amino-1-phenyl-1H-1,2,4-triazole (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Add absolute ethanol (15 mL) to dissolve the reactants.
-
Add APTS (10 mol%, 0.1 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 24 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
The crude product can be further purified by recrystallization from ethanol to afford the puretriazolo[4,3-a]pyrimidine derivative.
Characterization Data for a Representative Compound (4b):
-
Appearance: Yellow powder
-
IR (KBr, cm⁻¹): 1685 (C=O), 1645 (C=N)
-
¹H NMR (400 MHz, CDCl₃): δ 1.26 (t, J = 6.4 Hz, 3H), 2.19 (s, 3H), 2.53 (s, 3H), 4.10–4.12 (m, 2H), 6.16 (s, 1H), 7.29–7.32 (m, 5H), 7.48–7.52 (m, 2H), 8.19 (d, J = 7.4 Hz, 2H)
-
¹³C NMR (100 MHz, CDCl₃): δ 166.5, 159.9, 148.4, 144.6, 141.4, 137.5, 134.2, 129.0, 128.9, 128.5, 126.2, 120.0, 97.6, 59.6, 57.0, 25.3, 14.4, 11.0
Protocol 2: Catalyst-Free Synthesis under Ultrasonic Irradiation
This environmentally friendly protocol utilizes ultrasonic irradiation to promote the reaction between 3-amino-1,2,4-triazole, aromatic aldehydes, and malononitrile in the presence of a base.
Materials and Equipment:
-
3-Amino-1,2,4-triazole
-
Substituted aromatic aldehydes
-
Malononitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ultrasonic bath
-
Standard laboratory glassware
Step-by-Step Procedure:
-
In a suitable reaction vessel, dissolve 3-amino-1,2,4-triazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of aqueous NaOH solution (e.g., 20 mol%).
-
Place the reaction vessel in an ultrasonic bath and irradiate at a suitable frequency and power. The reaction temperature can be maintained as needed.
-
Monitor the reaction by TLC. This method often leads to significantly shorter reaction times compared to conventional heating.
-
After completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified 5-amino-7-aryl-7,8-dihydro-triazolo[4,3-a]pyrimidine-6-carbonitriles.
Quantitative Data Summary
The efficiency of one-pot syntheses can be evaluated by comparing reaction times and product yields under different conditions.
| Catalyst/Condition | Reactants | Solvent | Time | Yield (%) | Reference |
| APTS (10 mol%) | 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, ethyl acetoacetate | Ethanol | 24 h | 65-92 | |
| NaOH (20 mol%) / Ultrasound | 3-amino-1,2,4-triazole, aromatic aldehydes, malononitrile | Ethanol | 10-30 min | Good to Excellent | |
| TiO₂-based nanocatalyst | 3-amino-1,2,4-triazole, aromatic aldehydes, malononitrile | Solvent-free | < 40 min | Good to Excellent | |
| DABCO-based ionic liquids | 3-amino-1,2,4-triazole, aromatic aldehydes, malononitrile | - | - | Good to High |
Applications and Future Perspectives
The synthesized triazolo[4,3-a]pyrimidine derivatives are of significant interest for their potential therapeutic applications. For instance, certain derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). Others have shown promise as antibacterial and antifungal agents. The versatility of the one-pot synthesis allows for the creation of diverse libraries of these compounds, which can be screened for a wide range of biological activities. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, the exploration of a broader substrate scope to generate novel derivatives, and in-depth biological evaluation to identify lead compounds for drug development.
Application Notes & Protocols: TheTriazolo[4,3-a]pyrazine Scaffold in Modern Medicinal Chemistry
Application Notes & Protocols: The[1][2][3]Triazolo[4,3-a]pyrazine Scaffold in Modern Medicinal Chemistry
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and versatile substitution points make it a key building block for developing therapeutic agents across a spectrum of diseases. This guide provides an in-depth overview of the synthesis, characterization, and application of derivatives of this scaffold, with a specific focus on ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate as a representative and synthetically valuable intermediate. Detailed protocols for synthesis and a common biological evaluation—kinase inhibition—are provided to equip researchers in drug discovery with the practical knowledge to leverage this important chemical entity.
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyrazine Core
Nitrogen-containing heterocycles are cornerstones of drug discovery, and the fused[1][2][3]triazolo[4,3-a]pyrazine system is a prominent example.[2] This scaffold is a bioisostere for purines and other key biological motifs, allowing its derivatives to interact with a wide range of biological targets. Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antimalarial, anticancer, and antidiabetic properties.[2][4][5]
Notably, the 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine moiety is the core pharmacophore of sitagliptin, a well-known DPP-IV inhibitor for the treatment of type II diabetes, highlighting the clinical relevance of this scaffold.[2][6] Furthermore, recent research has focused on developing derivatives as potent and selective inhibitors for targets such as c-Met/VEGFR-2 kinases, Janus kinase 1 (Jak1), and Poly (ADP-ribose) polymerase (PARP1), which are critical in oncology.[3][7][8]
Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate, the focus of this guide, serves as a versatile starting material for creating diverse compound libraries.[9] The ethyl ester group provides a reactive handle for further chemical modifications, such as amidation, to explore structure-activity relationships (SAR) effectively.
Synthesis and Characterization
The synthesis of the[1][2][3]triazolo[4,3-a]pyrazine core is typically achieved through the cyclization of a hydrazinopyrazine intermediate. The following protocol details a representative synthesis of the parent scaffold, which can be adapted for substituted analogs like the title compound.
Protocol 2.1: Synthesis of the[1][2][3]Triazolo[4,3-a]pyrazine Scaffold
This protocol is adapted from established methodologies for the synthesis of related heterocyclic systems.[2][10] The core principle involves the condensation and subsequent cyclization of a hydrazine with a reactive carbonyl or equivalent species.
Materials:
-
2-chloropyrazine
-
Hydrazine hydrate (35% w/v)
-
Ethyl glyoxalate
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Methanol (MeOH), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
Step-by-Step Methodology:
-
Preparation of 2-Hydrazinopyrazine:
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve 2-chloropyrazine (1.0 eq) in anhydrous acetonitrile.
-
Add hydrazine hydrate (3.0 eq) dropwise at room temperature.
-
Causality: Hydrazine acts as a nucleophile, displacing the chloride on the electron-deficient pyrazine ring. A molar excess of hydrazine drives the reaction to completion.
-
Stir the reaction mixture for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude 2-hydrazinopyrazine can often be used in the next step without further purification.
-
-
Condensation with Ethyl Glyoxalate:
-
Dissolve the crude 2-hydrazinopyrazine in methanol.
-
Add ethyl glyoxalate (1.1 eq) to the solution and stir at room temperature for 2 hours.
-
This step forms the hydrazone intermediate, Ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate.[11]
-
Causality: The nucleophilic hydrazine attacks the electrophilic aldehyde carbon of ethyl glyoxalate to form a C=N bond, creating the key intermediate for cyclization.
-
-
Oxidative Cyclization:
-
To the solution containing the hydrazone, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 80°C) for 12-24 hours.[2][10]
-
Causality: POCl₃ acts as both a dehydrating and cyclizing agent, facilitating the intramolecular ring closure to form the stable, aromatic triazole ring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate.
-
Workflow for Synthesis and Purification
Caption: Synthetic workflow for Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate.
Protocol 2.2: Structural Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is mandatory.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information by showing the chemical environment of all hydrogen and carbon atoms. The expected spectra for the title compound would show characteristic peaks for the pyrazine and triazole ring protons, as well as the ethyl ester moiety.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound. A purity level of >95% is typically required for biological assays.
Application in Kinase Inhibition Assays
Derivatives of the[1][2][3]triazolo[4,3-a]pyrazine scaffold have shown significant promise as kinase inhibitors.[3][12][13] Kinases are critical targets in oncology, and identifying novel inhibitors is a key goal in drug discovery. The following protocol outlines a general method for evaluating a synthesized compound against a target kinase, such as c-Met or VEGFR-2.
Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol uses a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) to measure the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Recombinant human kinase (e.g., c-Met)
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase reaction buffer
-
Luminescence-based detection reagent (e.g., ADP-Glo™)
-
Positive control inhibitor (e.g., Foretinib for c-Met)[3][14]
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the synthesized inhibitor compound in DMSO. A common starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).
-
Causality: A wide concentration range is essential to accurately determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
-
Kinase Reaction Setup:
-
In each well of a 384-well plate, add the kinase, substrate, and kinase buffer.
-
Add the serially diluted inhibitor compound to the appropriate wells. Include "no inhibitor" (vehicle control, DMSO only) and "no enzyme" (negative control) wells.
-
Self-Validation: The vehicle control represents 100% kinase activity, while the negative control establishes the background signal. The positive control inhibitor validates the assay's ability to detect inhibition.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves two steps: a first reagent to terminate the kinase reaction and deplete remaining ATP, and a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate light.
-
Incubate as required by the detection kit.
-
-
Data Acquisition:
-
Measure the luminescence signal of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, to the kinase activity.
-
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
-
Tabulate Results:
-
Summarize the IC₅₀ values for the test compounds and controls in a table for clear comparison.
-
| Compound ID | Target Kinase | IC₅₀ (nM)[3][12][14] |
| Test Compound 17l | c-Met | 26.0 |
| Test Compound 17l | VEGFR-2 | 2600 |
| Test Compound 22i | c-Met | 48.0 |
| Foretinib (Control) | c-Met | ~20-30 |
| Foretinib (Control) | VEGFR-2 | ~1-5 |
Note: Data presented is representative and based on published results for structurally related compounds.[3][12][13][14]
Workflow for Kinase Inhibition Assay
Caption: Experimental workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion and Future Directions
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a validated and highly versatile core for the development of novel therapeutics. Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate represents a key starting point for medicinal chemists to generate libraries of diverse molecules. The protocols detailed herein provide a robust framework for the synthesis, characterization, and biological evaluation of these compounds. Future work will undoubtedly continue to explore this scaffold against a wider range of biological targets, including those in neurodegenerative diseases, metabolic disorders, and infectious agents, further cementing its role as a land of opportunity in medicinal chemistry.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 5. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 7. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,4-TRIAZOLO[4,3-A]PYRAZINE-3-CARBOXYLIC ACID, ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 12. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Application Notes & Protocols: The Versatility of Ethyltriazolo[4,3-a]pyrazine-3-carboxylate in Modern Drug Discovery
Application Notes & Protocols: The Versatility of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate in Modern Drug Discovery
Prepared by: Senior Application Scientist, Gemini Division
Introduction: A Privileged Scaffold in Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyrazine ring system represents a cornerstone in medicinal chemistry, recognized for its structural adaptability and broad biological activity.[3][4] This nitrogen-rich heterocyclic framework is considered a "privileged scaffold" due to its unique electronic properties that facilitate robust interactions with a multitude of biomolecular targets.[4] These interactions, including hydrogen bonding, π-π stacking, and metal ion coordination, make it a highly effective core for modulating enzymes and receptors.[3]
Within this important class of compounds, Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate serves as a particularly valuable and versatile starting material.[5] Its fused bicyclic core provides a rigid and defined three-dimensional structure, while the ethyl carboxylate group at the 3-position acts as a versatile chemical handle for extensive synthetic modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[3]
This guide provides an in-depth exploration of the applications of this key intermediate in drug design, focusing on synthetic strategies, and its role in the development of targeted therapeutics for diabetes, cancer, and infectious diseases.
Application Notes and Protocols for Ethyl 2-(triazolo[4,3-a]pyrazin-3-yl)acetate as a c-Met Inhibitor
Application Notes and Protocols for Ethyl 2-([1][2][3]triazolo[4,3-a]pyrazin-3-yl)acetate as a c-Met Inhibitor
Introduction: Targeting the c-Met Pathway with Novel Triazolopyrazine Compounds
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are critical regulators of cellular growth, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling axis, through gene amplification, mutation, or protein overexpression, is a key driver in the pathogenesis and progression of numerous human cancers, including those of the lung, stomach, and kidney.[3][4] This oncogene addiction makes c-Met an attractive and validated target for therapeutic intervention.[4][5]
The[6][7][8]triazolo[4,3-a]pyrazine scaffold has emerged as a promising pharmacophore for the development of potent and selective ATP-competitive inhibitors of c-Met.[2][9][10] Compounds from this class have demonstrated significant antitumor activity in both biochemical and cellular assays.[2][11] This document provides a comprehensive guide for researchers on the application and evaluation of a representative molecule from this class, Ethyl 2-([6][7][8]triazolo[4,3-a]pyrazin-3-yl)acetate. The protocols herein are synthesized from established methodologies for characterizing potent c-Met inhibitors and are designed to ensure robust, reproducible, and insightful results.[3][12]
Mechanism of Action: Inhibition of c-Met Autophosphorylation
Upon HGF binding, c-Met dimerizes, leading to the autophosphorylation of key tyrosine residues (Y1234/Y1235) within its kinase domain.[3] This event triggers the recruitment of downstream signaling adaptors and the activation of pro-oncogenic pathways, including the PI3K/Akt and RAS/MAPK cascades.[13] Ethyl 2-([6][7][8]triazolo[4,3-a]pyrazin-3-yl)acetate and its analogs are designed to compete with ATP for binding to the c-Met kinase domain, thereby preventing this crucial autophosphorylation step and abrogating downstream signaling.[14]
Protocols for In Vitro Evaluation
Compound Handling and Stock Solution Preparation
The accuracy of in vitro assays is contingent upon the correct preparation of the inhibitor stock solution. Small molecule inhibitors are often hydrophobic and require an organic solvent for initial dissolution.[15]
Protocol 1.1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: On a calibrated analytical balance, carefully weigh an appropriate amount of Ethyl 2-([6][7][8]triazolo[4,3-a]pyrazin-3-yl)acetate powder. Causality: Precise weighing is fundamental for accurate final concentrations.
-
Solvent Addition: Dissolve the compound in high-purity, anhydrous dimethyl sulfoxide (DMSO).[15] For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 220.2 g/mol , dissolve 2.202 mg in 1 mL of DMSO. Causality: Anhydrous DMSO prevents compound degradation and hydrolysis over time.
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect for any particulates.[7]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability.[7] Causality: Aliquoting prevents multiple freeze-thaw cycles that can lead to compound degradation and precipitation.
Biochemical Assay: c-Met Kinase Activity
A direct measure of the inhibitor's potency is its ability to block the enzymatic activity of the c-Met kinase domain. Luminescent kinase assays that quantify ATP consumption provide a robust and high-throughput method for determining the IC50 value.[12]
Protocol 2.1: In Vitro c-Met Kinase Assay (ADP-Glo™)
-
Reagent Preparation: Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for c-Met, if known), and a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1).[12]
-
Inhibitor Dilution: Perform serial dilutions of the inhibitor stock solution in the kinase assay buffer. Add the diluted inhibitor to a white, opaque 96-well plate. Include a DMSO-only well as a vehicle control (0% inhibition).
-
Enzyme Addition: Dilute recombinant human c-Met enzyme in kinase assay buffer and add it to the wells to initiate the reaction. Include wells without enzyme as a background control.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ reagents according to the manufacturer's protocol. This involves depleting the remaining ATP and then converting the ADP to ATP, which drives a luciferase reaction.
-
Data Acquisition: Measure luminescence using a microplate reader. The signal is directly proportional to c-Met kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Table 1: Representative Kinase Inhibitory Activity of Analogous c-Met Inhibitors
| Compound Class | c-Met IC50 (nM) | Reference |
|---|---|---|
| [6][7][8]triazolo[4,3-a]pyrazine derivative | 26.0 | [2] |
| [6][7][8]triazolo[4,3-a]pyrazine derivative | 48.0 | [10] |
| Triazolopyridazine derivative | 30.0 | [16] |
| Triazolotriazine derivative | <10 |[13] |
Cellular Assay: Anti-Proliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6] It is a reliable method to determine the cytotoxic or cytostatic effects of a c-Met inhibitor on cancer cell lines.
Protocol 3.1: MTT Assay for Cell Viability
-
Cell Plating: Seed cancer cells (e.g., MKN-45 gastric cancer or H460 non-small cell lung cancer, known for c-Met dependency) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5][12]
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor from the DMSO stock in complete cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the existing medium with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for a defined period, typically 72 hours, at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value.
Cellular Assay: Target Engagement and Pathway Modulation
Western blotting is an indispensable technique to confirm that the inhibitor is engaging its intended target (c-Met) and modulating the downstream signaling pathway within the cell.[3]
Protocol 4.1: Western Blot for c-Met Phosphorylation
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours). For ligand-dependent activation, serum-starve cells overnight and then stimulate with HGF (e.g., 40 ng/mL) for 15-30 minutes before lysis.[2]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins for analysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., p-Met Y1234/1235).[3]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To verify the results, the same membrane can be stripped and reprobed for total c-Met to confirm that the inhibitor does not affect overall c-Met protein levels. It should also be reprobed for downstream effectors like p-Akt and p-ERK, and a loading control like β-actin or GAPDH to ensure equal protein loading across all lanes.[3][13]
Table 2: Key Antibodies for Western Blot Analysis of c-Met Pathway
| Target Protein | Expected Effect of Inhibitor |
|---|---|
| p-c-Met (Y1234/1235) | Decreased Signal |
| Total c-Met | No significant change |
| p-Akt (S473) | Decreased Signal |
| Total Akt | No significant change |
| p-ERK1/2 (T202/Y204) | Decreased Signal |
| Total ERK1/2 | No significant change |
| β-actin or GAPDH | No change (Loading Control) |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of Ethyl 2-([6][7][8]triazolo[4,3-a]pyrazin-3-yl)acetate as a c-Met inhibitor. Successful execution of these experiments will establish the compound's potency, cellular efficacy, and mechanism of action. Further studies could involve cell cycle analysis to investigate cytostatic effects, apoptosis assays (e.g., Annexin V staining) to confirm cell death induction, and kinase selectivity profiling to assess off-target activities.[1] These comprehensive in vitro studies are a critical step in the evaluation of this compound class for its potential in targeted cancer therapy.
References
- 1. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of c-Met-Mediated Signaling Pathways by E7050 Suppresses Growth and Promotes Apoptosis in Multidrug-Resistant Human Uterine Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atcc.org [atcc.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Triazolo[4,3-a]pyrazine Derivatives as Novel Antibacterial Agents
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Triazolo[4,3-a]pyrazine, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of this core structure have shown promise as potent antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative pathogens.[1][3] This guide provides a comprehensive overview of the synthesis, proposed mechanism of action, and detailed protocols for the evaluation of triazolo[4,3-a]pyrazine derivatives as potential antibacterial therapeutics.
Chemical Synthesis of Triazolo[4,3-a]pyrazine Derivatives: A Step-by-Step Protocol
The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves a multi-step process, beginning with the construction of the core heterocyclic system followed by the introduction of various substituents to explore structure-activity relationships (SAR).[3][4] A representative synthetic route to a key intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride, is detailed below.[3]
Protocol 1: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine Hydrochloride
This protocol outlines the synthesis of a key scaffold for further derivatization.
Step 1: Synthesis of Trifluoroacetohydrazide (II)
-
In a round-bottom flask, dissolve ethyl trifluoroacetate (I) in acetonitrile.
-
At 20°C, add hydrazine hydrate (35% w/v) to the solution and stir for 1 hour.[3]
Step 2: Formation of 2-chloro-N'-(2,2,2-trifluoroacetyl)acetohydrazide (III)
-
To the solution from Step 1, add sodium hydroxide solution (50% w/v) and chloroacetyl chloride dropwise using constant-pressure dropping funnels.[3]
Step 3: Cyclization to 6-(chloromethyl)-3-(trifluoromethyl)-[1][4][5]triazolo[4,3-a]pyrazine (IV)
-
Treat the product from Step 2 with phosphorus oxychloride (POCl3) in acetonitrile and heat at 80°C for 24 hours to induce cyclization.[3]
Step 4: Amination to N-((3-(trifluoromethyl)-[1][4][5]triazolo[4,3-a]pyrazin-6-yl)methyl)ethane-1,2-diamine (V)
-
React the chlorinated intermediate (IV) with three equivalents of ethylenediamine in methanol at -20°C for 1 hour.[3]
Step 5: Final Cyclization and Salt Formation (VI)
-
Add the product from Step 4 to methanol and heat to 55°C.
-
Slowly add concentrated hydrochloric acid dropwise and maintain the temperature at 55°C for 1 hour.
-
Partially evaporate the solvent under reduced pressure at 20°C until crystal precipitation occurs to yield the hydrochloride salt (VI).[3]
Caption: Synthesis of the triazolo[4,3-a]pyrazine scaffold.
Mechanism of Action: Targeting Bacterial DNA Replication
The antibacterial activity of triazolo[4,3-a]pyrazine derivatives is believed to stem from the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.[6][7] By inhibiting these enzymes, the compounds disrupt DNA synthesis, leading to bacterial cell death.[1][2]
Caption: Proposed mechanism of antibacterial action.
Protocols for In Vitro Evaluation
A systematic in vitro evaluation is critical to determine the antibacterial potency, spectrum, and potential toxicity of novel triazolo[4,3-a]pyrazine derivatives.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[1][3]
Materials:
-
Test triazolo[4,3-a]pyrazine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth (turbidity).
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential toxicity of the compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric method to assess cell viability.[8][9]
Materials:
-
Mammalian cell lines (e.g., HepG2, A549, Vero)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 4: DNA Gyrase Inhibition Assay
This assay determines the ability of the test compounds to inhibit the supercoiling activity of DNA gyrase.[10][11]
Materials:
-
E. coli DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer
-
ATP
-
Test compounds
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: In a reaction tube, combine the gyrase assay buffer, relaxed plasmid DNA, ATP, and various concentrations of the test compound.
-
Enzyme Addition: Initiate the reaction by adding E. coli DNA gyrase.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: Quantify the band intensities to determine the IC50 value for DNA gyrase inhibition.
Protocol 5: Topoisomerase IV Inhibition Assay
This assay measures the inhibition of topoisomerase IV-mediated decatenation of kinetoplast DNA (kDNA).[6][7]
Materials:
-
E. coli Topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
Topoisomerase IV assay buffer
-
ATP
-
Test compounds
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: Combine the topoisomerase IV assay buffer, kDNA, ATP, and various concentrations of the test compound in a reaction tube.
-
Enzyme Addition: Start the reaction by adding E. coli Topoisomerase IV.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction with a loading dye.
-
Gel Electrophoresis: Separate the decatenated DNA from the catenated kDNA using agarose gel electrophoresis.
-
Data Analysis: Determine the IC50 value by quantifying the amount of decatenated DNA at each compound concentration.
Caption: Workflow for the in vitro evaluation of novel derivatives.
Structure-Activity Relationship (SAR) and In Vivo Efficacy
Preliminary SAR studies suggest that the nature of the substituents on the triazolo[4,3-a]pyrazine core significantly influences antibacterial activity.[1][3] For instance, the presence of an ethylenediamine moiety appears to be favorable for antibacterial effects, potentially due to enhanced binding to the target enzymes through π-cation interactions.[1] Further detailed SAR studies are necessary to optimize the potency and pharmacokinetic properties of these compounds.
While in vitro data is essential, in vivo efficacy studies in relevant animal models, such as murine infection models, are critical for preclinical development.[2][5] These studies help to establish the pharmacokinetic and pharmacodynamic profiles of the compounds and their therapeutic potential in a physiological setting.[2]
Data Presentation
Table 1: In Vitro Antibacterial Activity of Representative Triazolo[4,3-a]pyrazine Derivatives
| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 2e | Varies | 32 | 16 | [1][3] |
| Ampicillin | N/A | 32 | 8 | [1][3] |
Table 2: Cytotoxicity of Representative Triazolo[4,3-a]pyrazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 17l | A549 | 0.98 ± 0.08 | [8] |
| 17l | MCF-7 | 1.05 ± 0.17 | [8] |
| 17l | HeLa | 1.28 ± 0.25 | [8] |
Conclusion
Triazolo[4,3-a]pyrazine derivatives represent a promising class of antibacterial agents with a potential mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro evaluation, and preliminary characterization of these compounds. Further optimization through detailed SAR studies and validation of efficacy in in vivo models will be crucial for the development of these derivatives as next-generation antibacterial drugs.
References
- 1. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 7. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI | PLOS One [journals.plos.org]
Application Notes & Protocols: The Emerging Role ofTriazolo[4,3-a]pyrazine Derivatives in Oncology Research
Application Notes & Protocols: The Emerging Role of[1][2][3]Triazolo[4,3-a]pyrazine Derivatives in Oncology Research
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a new generation of targeted anticancer agents. While specific esters like Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate are valuable as synthetic building blocks, recent research has focused on more complex derivatives that exhibit potent and selective inhibitory activity against key oncogenic drivers.[4] This guide synthesizes the latest findings on this chemical class, focusing on derivatives designed as dual inhibitors of c-Met and VEGFR-2, and as inhibitors of PARP1, providing a framework for their investigation in a cancer research setting. We present the underlying mechanisms, detailed protocols for cellular assays, and expected outcomes to facilitate the exploration of these promising compounds.
Introduction: A Scaffold of High Potential
The search for novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in modern oncology. Traditional cytotoxic chemotherapies often lack specificity, leading to significant toxicity in healthy tissues. The paradigm has since shifted towards targeted therapies that selectively inhibit molecular pathways crucial for cancer cell proliferation, survival, and metastasis.
The[1][2][3]triazolo[4,3-a]pyrazine core has been identified as a versatile and potent pharmacophore for developing such targeted agents.[2][3] Its rigid, bicyclic structure provides an excellent framework for the strategic placement of functional groups to achieve high-affinity binding to various enzymatic targets. Recent studies have successfully developed derivatives of this scaffold that show significant promise in targeting kinases and DNA repair enzymes, which are frequently dysregulated in cancer.[5][6]
Featured Mechanism of Action: Dual c-Met and VEGFR-2 Inhibition
A significant advancement in the application of the triazolo[4,3-a]pyrazine scaffold is the development of derivatives that function as dual inhibitors of the receptor tyrosine kinases c-Met and VEGFR-2.[2][3][7]
-
c-Met (Hepatocyte Growth Factor Receptor): Overexpression or mutation of c-Met is implicated in numerous malignancies, promoting tumor growth, invasion, and metastasis.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): This is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to secure a supply of oxygen and nutrients.[3]
Simultaneously inhibiting both pathways offers a powerful strategy to attack the tumor directly (via c-Met) and cut off its vascular supply (via VEGFR-2). Several novel[1][2][3]triazolo[4,3-a]pyrazine derivatives have demonstrated potent, low-nanomolar inhibition of c-Met and micromolar inhibition of VEGFR-2.[2][7] This dual activity can lead to synergistic antitumor effects and potentially overcome resistance mechanisms associated with single-target agents.[2]
Signaling Pathway Overview
The diagram below illustrates the mechanism by which these compounds exert their anticancer effects. By binding to the ATP-binding pocket of c-Met and VEGFR-2, the inhibitors block downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.
Caption: Mechanism of action for dual c-Met/VEGFR-2 inhibitory derivatives.
Alternative Mechanism: PARP1 Inhibition
In addition to kinase inhibition, the[1][2][3]triazolo[4,3-a]pyrazine scaffold has been successfully utilized to develop potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1).[5][6] PARP1 is a critical enzyme in the DNA single-strand break repair pathway.
Inhibiting PARP1 in cancer cells with pre-existing defects in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations, leads to a synthetic lethality.[5][6] Unrepaired single-strand breaks escalate into double-strand breaks during replication, which cannot be fixed in HR-deficient cells, ultimately triggering cell death. Certain triazolo[4,3-a]pyrazine derivatives have shown exceptional potency against PARP1, with IC50 values in the sub-nanomolar range, and have demonstrated efficacy in killing BRCA-mutant cancer cells, including those that have acquired resistance to other PARP inhibitors.[5][6]
Key Applications & Experimental Data
Derivatives of this class have shown significant promise against a range of cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 1: Antiproliferative Activity of Representative Derivatives
| Compound ID | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 17l | c-Met / VEGFR-2 | A549 | Lung Adenocarcinoma | 0.98 ± 0.08 | [2][7] |
| 17l | c-Met / VEGFR-2 | MCF-7 | Breast Cancer | 1.05 ± 0.17 | [2][7] |
| 17l | c-Met / VEGFR-2 | HeLa | Cervical Carcinoma | 1.28 ± 0.25 | [2][7] |
| 22i | c-Met | MCF-7 | Breast Cancer | 0.15 ± 0.08 | [8] |
| 19k | PARP1 | MDA-MB-436 | Breast (BRCA1-/-) | <0.0019 | [5] |
| 19k | Capan-1 | Pancreatic (BRCA2-/-) | <0.0216 | [5] | |
| 19k | Capan-1 (Resistant) | Pancreatic (BRCA2-/-) | <0.0003 | [5] |
Data synthesized from published literature. Values represent the mean ± standard deviation.
Experimental Protocols
The following protocols provide a framework for evaluating novel[1][2][3]triazolo[4,3-a]pyrazine derivatives in a cell-based research setting.
Overall Experimental Workflow
Caption: High-level workflow for in vitro evaluation of anticancer compounds.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This protocol determines the concentration of the compound required to inhibit the growth of a cancer cell population by 50%.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
Triazolo[4,3-a]pyrazine derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Scientist's Note: Allowing cells to adhere overnight ensures they are in a logarithmic growth phase at the start of treatment.
-
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in complete medium. The final concentration should range from vehicle control (e.g., 0.1% DMSO) to a high concentration (e.g., 100 µM).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and vehicle control (cells + 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Protocol 2: Apoptosis Assessment (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
6-well plates
-
Test compound and vehicle control (DMSO)
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow Cytometer
Procedure:
-
Cell Seeding & Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the vehicle control and various concentrations of the compound (e.g., 0.25, 0.5, and 1.0 µM) for 48-72 hours.[2]
-
Cell Harvesting: Collect both adherent and floating cells. To do this, collect the supernatant (floating cells), wash the adherent cells with PBS, trypsinize them, and then combine them with the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Rationale: Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
Conclusion and Future Directions
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a highly promising platform for the development of targeted anticancer therapeutics. Derivatives have demonstrated potent activity against clinically relevant targets like c-Met, VEGFR-2, and PARP1. The protocols outlined in this guide provide a robust starting point for researchers to investigate novel compounds based on this core structure. Future work should focus on optimizing selectivity, improving pharmacokinetic properties, and evaluating lead compounds in preclinical in vivo models to translate these promising in vitro results toward clinical applications.
References
- 1. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Ethyltriazolo[4,3-a]pyrazine-3-carboxylate for kinase inhibition studies
Application Note & Protocol Guide
Investigating Kinase Inhibition Using Pyrazolo[4,3-a]pyrazine Derivatives: A Methodological Guide
Prepared by: Gemini, Senior Application Scientist Topic: Methodologies for Evaluating Ethyl 8-substituted-pyrazolo[4,3-a]pyrazine-3-carboxylate Analogs in Kinase Inhibition Studies Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a known driver of numerous diseases, particularly cancer.[1][2] The development of small molecule inhibitors targeting the kinase ATP-binding site is a cornerstone of modern targeted therapy.[3][4] The pyrazolo-fused pyrimidine and pyrazine scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating potent inhibitory activity against a range of important kinase targets.[1][5][6][7] This document provides a comprehensive guide for researchers investigating novel compounds based on the ethyl pyrazolo[4,3-a]pyrazine-3-carboxylate scaffold. We present detailed protocols for foundational experiments, including in vitro enzymatic assays to determine potency (IC₅₀), cell-based assays to confirm target engagement and cellular efficacy, and strategies for selectivity profiling to understand off-target effects. The methodologies are designed to be robust and adaptable, providing a framework for the systematic evaluation of novel kinase inhibitors from initial screening to preclinical characterization.
Introduction: The Pyrazolo[4,3-a]pyrazine Scaffold in Kinase Inhibition
The human kinome comprises over 500 protein kinases that regulate virtually all cellular processes.[3] Their catalytic activity involves the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction.[8] Mutations or overexpression leading to constitutive kinase activity can drive oncogenesis, making kinases prime targets for therapeutic intervention.[2][4]
The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine cores are notable classes of heterocyclic compounds that have been successfully developed as potent protein kinase inhibitors.[1][6] These scaffolds act as "hinge-binding" motifs, effectively competing with endogenous ATP for the active site of the kinase.[1] Marketed drugs such as Entrectinib and Larotrectinib, which feature a pyrazolo[1,5-a]pyrimidine core, validate the therapeutic potential of this structural class against targets like Tropomyosin Receptor Kinase (Trk).[5] Similarly, pyrazolo[1,5-a]pyrazine derivatives have shown potent activity against Janus kinases (JAKs).[7]
This guide focuses on the experimental evaluation of novel analogs derived from the ethyl pyrazolo[4,3-a]pyrazine-3-carboxylate scaffold. The protocols outlined below provide a systematic approach to characterizing these compounds, from initial potency determination to assessing their effects in a cellular context.
Foundational Workflow for Kinase Inhibitor Evaluation
A logical, stepwise approach is crucial for efficiently characterizing a novel kinase inhibitor. The workflow ensures that resource-intensive experiments are performed on compounds with demonstrated potential.
Figure 1: A generalized workflow for the evaluation of a novel kinase inhibitor, from initial biochemical potency testing to cellular and selectivity analysis.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀). This is the primary measure of a compound's potency.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate (a protein or peptide).[8] The amount of phosphorylated product is quantified, typically via fluorescence, luminescence, or radioactivity.[8] This protocol describes a common fluorescence-based, mix-and-read format suitable for high-throughput screening.
Materials:
-
Recombinant Kinase of Interest
-
Kinase Substrate (specific peptide or protein)
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer (e.g., HEPES-based buffer with MgCl₂, Brij-35, and DTT)
-
Test Compound (dissolved in 100% DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine or a known inhibitor for the target)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Multichannel pipettor or automated liquid handler
-
Luminometer plate reader
Step-by-Step Methodology:
-
Compound Plating: a. Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 1:3 dilution factor. b. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Also include wells with DMSO only (negative control) and the positive control inhibitor.
-
Kinase Reaction Preparation: a. Prepare a 2X Kinase/Substrate master mix in Assay Buffer. The final concentration of the kinase and substrate should be optimized based on the enzyme's activity (typically in the low nM range for the kinase). b. Add 5 µL of the 2X Kinase/Substrate mix to each well containing the plated compounds. c. Gently mix the plate and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiation of Kinase Reaction: a. Prepare a 2X ATP solution in Assay Buffer. The concentration should be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9] b. Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 10 µL. c. Mix the plate and incubate at room temperature for the desired period (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Signal Detection (using ADP-Glo™): a. Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal. d. Incubate for 30 minutes at room temperature. e. Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Analysis:
| Parameter | Description |
| Raw Luminescence | The direct output from the luminometer for each well. |
| % Inhibition | Calculated using the formula: 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Max is the DMSO control and Signal_Min is a no-kinase or high concentration inhibitor control. |
| IC₅₀ Value | The concentration of inhibitor at which 50% of kinase activity is inhibited. Determined by fitting the % Inhibition vs. Log[Inhibitor] data to a four-parameter logistic curve in a suitable software (e.g., GraphPad Prism). |
Protocol 2: Cell-Based Phosphorylation Assay (Target Engagement)
Objective: To confirm that the compound inhibits the target kinase within a living cell, as demonstrated by a decrease in the phosphorylation of a known downstream substrate.
Principle: This assay measures the phosphorylation status of a specific substrate protein within a cellular context.[10] After treating cells with the inhibitor, the cells are lysed, and the amount of phosphorylated substrate is quantified using methods like ELISA, TR-FRET, or Western Blotting.[10][11] This protocol details a sandwich ELISA-based approach.[10]
Materials:
-
Human cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium, FBS, and antibiotics.
-
96-well cell culture plates.
-
Test Compound (dissolved in DMSO).
-
Positive and negative controls.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Detection antibody specific to the phosphorylated form of the substrate (conjugated to HRP or biotin).
-
TMB substrate solution.
-
Stop Solution (e.g., 1 M H₂SO₄).
-
Microplate reader capable of measuring absorbance.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: a. Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight. b. The next day, treat the cells with various concentrations of the test compound. Include DMSO-only wells as a negative control. c. Incubate for the desired period (e.g., 2-24 hours) to allow the compound to act on the kinase.[10]
-
Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold Lysis Buffer to each well and incubate on ice for 15 minutes with gentle shaking to ensure complete lysis.[10]
-
ELISA Procedure: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature to allow the substrate protein to bind to the capture antibody. c. Wash the plate three times with Wash Buffer. d. Add 100 µL of the diluted phospho-specific detection antibody to each well. e. Incubate for 1 hour at room temperature. f. Wash the plate three times. If using a biotinylated primary, add a streptavidin-HRP secondary antibody and incubate for another hour, followed by washing. g. Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes until a blue color develops. h. Add 100 µL of Stop Solution to each well. The color will turn yellow. i. Read the absorbance at 450 nm on a microplate reader.
Data Analysis:
The absorbance values are proportional to the amount of phosphorylated substrate. The results are typically normalized to the total protein concentration in the lysate or to a parallel ELISA for the total (non-phosphorylated) substrate protein. An IC₅₀ value can be calculated similarly to the biochemical assay.
Strategy for Kinase Selectivity Profiling
Objective: To understand the specificity of the compound by testing it against a broad panel of other kinases. A highly selective inhibitor is often desirable to minimize off-target effects and potential toxicity.[12][13]
Principle: The inhibitor is tested against a large number of different kinases (e.g., a panel representing the human kinome) to identify unintended targets.[14] This is typically offered as a service by specialized contract research organizations (CROs).
Methodology:
-
Tier 1: Single-Dose Screening: a. The compound is first screened at a single, relatively high concentration (e.g., 1 or 10 µM) against a large kinase panel (e.g., >400 kinases).[12] b. The percent inhibition for each kinase is determined. Kinases showing significant inhibition (e.g., >70%) are flagged as potential off-targets.[12]
-
Tier 2: IC₅₀ Determination for Hits: a. For all flagged kinases from the Tier 1 screen, a full 10-point dose-response curve is generated to determine the IC₅₀ value.[12] b. This provides quantitative data on the potency of the compound against off-targets.
Data Presentation and Interpretation:
The selectivity data is often visualized using a "kinome tree" diagram, where inhibited kinases are highlighted. A more quantitative measure is the Selectivity Score (S-score) , which represents the number of off-targets inhibited above a certain threshold at a specific concentration. A lower S-score indicates higher selectivity.
| Kinase Target | IC₅₀ (nM) | Fold Selectivity (vs. Primary Target) |
| Primary Target (e.g., JAK1) | 10 | 1 |
| Off-Target 1 (e.g., JAK2) | 50 | 5 |
| Off-Target 2 (e.g., TYK2) | 200 | 20 |
| Off-Target 3 (e.g., SRC) | >10,000 | >1000 |
Investigating the Mechanism of Action
Understanding how an inhibitor interacts with the kinase is crucial for lead optimization. The primary question is whether the inhibitor is competitive with ATP, the substrate, or binds to an allosteric site.[9]
Figure 2: A conceptual diagram showing an ATP-competitive inhibitor, such as a pyrazolo[4,3-a]pyrazine derivative, binding to the same pocket as ATP.
Protocol: ATP Competition Assay
Principle: For an ATP-competitive inhibitor, the measured IC₅₀ value will increase as the concentration of ATP in the assay increases. This is because more ATP is present to compete with the inhibitor for binding to the active site.[9]
Methodology:
-
Perform the in vitro kinase inhibition assay (Protocol 1) as described.
-
Repeat the entire IC₅₀ determination experiment multiple times, each time using a different, fixed concentration of ATP. For example, run the assay at 1x, 5x, and 10x the Kₘ value of ATP for that kinase.
-
Plot the resulting IC₅₀ values against the ATP concentration.
Interpretation:
-
ATP-Competitive: A linear increase in IC₅₀ with increasing ATP concentration.
-
Non-Competitive: The IC₅₀ value remains constant regardless of the ATP concentration.
-
Uncompetitive: The IC₅₀ value decreases as the ATP concentration increases.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High well-to-well variability in assay | - Inaccurate pipetting- Reagent instability- Compound precipitation | - Use calibrated pipettes or automated handlers.- Prepare fresh reagents; keep enzymes on ice.- Check compound solubility in assay buffer; add BSA or detergents if needed. |
| No inhibition observed in cell-based assay | - Poor cell permeability of the compound- Compound is rapidly metabolized- Target is not active in the chosen cell line | - Assess compound permeability (e.g., PAMPA assay).- Co-incubate with metabolic inhibitors as a test.- Confirm target expression and pathway activity via Western Blot. |
| Inhibitor appears non-selective | - Compound is inherently promiscuous- Compound is tested at too high a concentration | - Use selectivity data to guide medicinal chemistry efforts to improve specificity.[15]- Ensure cell-based assays are conducted at concentrations relevant to the on-target IC₅₀. |
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyltriazolo[4,3-a]pyrazine-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyltriazolo[4,3-a]pyrazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this important heterocyclic scaffold. The triazolo[4,3-a]pyrazine core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The successful and efficient synthesis of its derivatives is therefore of critical importance.
This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, ensuring both scientific accuracy and practical applicability.
Troubleshooting Guide
Issue 1: Low Yield of 2-Hydrazinopyrazine Intermediate
Question: I am experiencing a very low yield in the initial step of my synthesis, the formation of 2-hydrazinopyrazine from 2-chloropyrazine and hydrazine hydrate. What are the likely causes and how can I optimize this reaction?
Answer:
Low yields in the synthesis of 2-hydrazinopyrazine are a common hurdle. The primary causes often revolve around reaction conditions and the purity of starting materials. Here’s a breakdown of potential issues and their solutions:
-
Purity of 2-Chloropyrazine: The starting 2-chloropyrazine can degrade over time, especially if not stored properly. Ensure it is free from significant impurities by checking its purity via GC-MS or NMR before use.
-
Reaction Temperature: The nucleophilic aromatic substitution of the chlorine atom by hydrazine is temperature-sensitive. While the reaction is often carried out at elevated temperatures to drive it to completion, excessively high temperatures can lead to decomposition and the formation of side products.[4] A systematic optimization of the reaction temperature, for instance, starting from reflux in ethanol and incrementally decreasing the temperature, can help find the optimal balance.[4]
-
Stoichiometry of Hydrazine Hydrate: An excess of hydrazine hydrate is typically used to ensure complete consumption of the 2-chloropyrazine. However, a very large excess can complicate the work-up and purification. A molar ratio of 2-3 equivalents of hydrazine hydrate to 2-chloropyrazine is a good starting point.
-
Solvent Choice: Ethanol is a commonly used solvent for this reaction.[4] However, if you are observing low solubility of your starting material, consider exploring other polar aprotic solvents like isopropanol or n-butanol.
Optimized Protocol for 2-Hydrazinopyrazine Synthesis:
-
To a solution of 2-chloropyrazine (1 equivalent) in ethanol, add hydrazine hydrate (2.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 85°C) and monitor the reaction progress by TLC or LC-MS.[4]
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-hydrazinopyrazine.
Issue 2: Inefficient Cyclization to the Triazolo[4,3-a]pyrazine Ring
Question: My cyclization of 2-hydrazinopyrazine with diethyl 2,3-dioxosuccinate (or a similar precursor to introduce the carboxylate group) is sluggish and gives a mixture of products. How can I improve the efficiency and selectivity of this key step?
Answer:
The cyclization step is the core of the triazolo[4,3-a]pyrazine synthesis and its success is paramount. Several factors can influence the outcome of this reaction:
-
Nature of the Cyclizing Agent: The choice of the reagent to form the triazole ring is critical. While direct condensation with a dicarbonyl compound is possible, a more common and often higher-yielding approach involves the formation of a hydrazone intermediate followed by oxidative cyclization. A common precursor for Ethyltriazolo[4,3-a]pyrazine-3-carboxylate is ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate.[5]
-
Reaction Conditions for Cyclization:
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol or acetic acid are often used to facilitate proton transfer during the cyclization.
-
Temperature: The cyclization may require heating to overcome the activation energy barrier. However, excessive heat can lead to the formation of undesired side products. A temperature screening study is recommended.
-
Catalyst: In some cases, an acid or base catalyst can promote the cyclization. For instance, a catalytic amount of a strong acid like p-toluenesulfonic acid can be beneficial.
-
Workflow for Troubleshooting Cyclization:
Caption: Troubleshooting workflow for cyclization.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product, Ethyltriazolo[4,3-a]pyrazine-3-carboxylate. Column chromatography is giving poor separation and recrystallization is not yielding a pure compound. What are my options?
Answer:
Purification of nitrogen-rich heterocyclic compounds can be challenging due to their polarity and potential for multiple intermolecular interactions. Here are some strategies to improve the purification of your target compound:
-
Column Chromatography Optimization:
-
Solvent System: A systematic screening of solvent systems for column chromatography is crucial. Start with a non-polar solvent like hexane or cyclohexane and gradually increase the polarity with ethyl acetate or dichloromethane. A gradient elution is often more effective than an isocratic one.
-
Silica Gel Type: If standard silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel (C18).
-
Sample Loading: Ensure the crude product is properly adsorbed onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often leads to better separation.
-
-
Recrystallization:
-
Solvent Selection: Finding the right solvent or solvent pair for recrystallization is key. The ideal solvent should dissolve the compound at high temperatures but not at room temperature. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can be effective.
-
Seeding: If crystallization is slow or does not occur, adding a small seed crystal of the pure compound can initiate the process.
-
-
Alternative Purification Techniques:
-
Preparative HPLC: If column chromatography and recrystallization fail, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool for obtaining a highly pure product, although it is more resource-intensive.
-
Table 1: Comparison of Purification Methods
| Purification Method | Pros | Cons |
| Column Chromatography | High capacity, versatile | Can be time-consuming, solvent-intensive |
| Recrystallization | Can yield highly pure crystals, scalable | Finding the right solvent can be difficult |
| Preparative HPLC | Excellent separation, high purity | Lower capacity, expensive |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis?
A1: Common side reactions include the formation of regioisomers if the pyrazine ring is substituted, over-alkylation if alkylating agents are used, and the formation of dimeric or polymeric byproducts, especially at high concentrations or temperatures.[6][7] Careful control of reaction conditions and stoichiometry is essential to minimize these.
Q2: How can I confirm the structure of my final product?
A2: A combination of spectroscopic techniques is necessary for unambiguous structure confirmation. This should include:
-
¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1][8]
-
Infrared (IR) Spectroscopy: To identify key functional groups like the ester carbonyl.
Q3: Are there any safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are important:
-
Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Chloropyrazine is a halogenated heterocyclic compound and should be handled with care.
-
Many of the solvents used are flammable. Avoid open flames and work in a well-ventilated area.
Q4: Can this synthesis be adapted for a continuous flow process?
A4: Yes, the synthesis of similar heterocyclic compounds has been successfully adapted to continuous flow systems.[9] Flow chemistry can offer advantages such as improved heat and mass transfer, better control over reaction parameters, and enhanced safety, especially when dealing with hazardous reagents like hydrazine.[10]
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinopyrazine
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloropyrazine (1.0 eq) in absolute ethanol (10 mL per gram of 2-chloropyrazine).
-
Add hydrazine hydrate (2.5 eq) dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approx. 85 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., in 1:1 ethyl acetate:hexane).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the crude residue, add a small amount of cold water and collect the precipitated solid by filtration.
-
Recrystallize the solid from an appropriate solvent (e.g., ethanol) to yield pure 2-hydrazinopyrazine.
Protocol 2: Synthesis of Ethyltriazolo[4,3-a]pyrazine-3-carboxylate
-
Suspend 2-hydrazinopyrazine (1.0 eq) in ethanol.
-
Add diethyl 2,3-dioxosuccinate (1.1 eq) to the suspension.
-
Heat the mixture to reflux for 8-12 hours. The reaction should become homogeneous as it progresses.
-
Monitor the reaction by LC-MS to confirm the formation of the product.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the pure fractions and evaporate the solvent to obtain Ethyltriazolo[4,3-a]pyrazine-3-carboxylate as a solid.
Visualizations
Caption: General synthetic workflow.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. 1,2,4-TRIAZOLO[4,3-A]PYRAZINE-3-CARBOXYLIC ACID, ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl Triazolo[4,3-a]pyrazine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl Triazolo[4,3-a]pyrazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. The triazolo[4,3-a]pyrazine core is a privileged structure in medicinal chemistry, notably as a key component in various therapeutic agents.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible synthesis.
Troubleshooting Guide: Common Issues and Solutions
Low yields and unexpected side products are common hurdles in heterocyclic synthesis. This section provides a structured approach to identifying and resolving issues that may arise during the synthesis of Ethyl Triazolo[4,3-a]pyrazine-3-carboxylate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-hydrazinopyrazine intermediate | 1. Incomplete reaction: Insufficient reaction time or temperature for the nucleophilic substitution of 2-chloropyrazine with hydrazine hydrate.[3] 2. Side reactions: Formation of bishydrazino- or other undesired pyrazine derivatives due to the high reactivity of hydrazine.[4][5][6] 3. Decomposition of 2-chloropyrazine: This starting material can be unstable under prolonged heating. | 1. Optimize reaction conditions: Gradually increase the reaction temperature (e.g., to 100°C) and monitor the reaction progress by TLC. Consider extending the reaction time.[3] 2. Control stoichiometry: While an excess of hydrazine hydrate is often used to drive the reaction, an extremely large excess might promote side reactions. A molar ratio of 1:1.5 to 1:1.8 of 2-chloropyrazine to hydrazine hydrate has been suggested to be effective.[7] 3. Use of a milder halogen: If using 2-chloropyrazine, consider switching to 2-bromopyrazine, which might react under milder conditions, though this could increase starting material costs. |
| Low yield in the final cyclization step | 1. Inefficient cyclizing agent: The chosen reagent for introducing the ethyl carboxylate group and inducing cyclization may not be optimal. 2. Harsh reaction conditions: High temperatures or strongly acidic/basic conditions can lead to the degradation of the product or starting material.[8] 3. Presence of water: Water can interfere with the cyclization, especially if using dehydrating agents. | 1. Select an appropriate cyclizing agent: Ethyl oxalyl chloride or diethyl oxalate are commonly used. The choice can impact yield and reaction conditions. 2. Optimize temperature and catalyst: For similar cyclizations, optimization of temperature and the use of catalysts like copper have been shown to improve yields.[9][10] Consider performing the reaction at a lower temperature for a longer duration. 3. Ensure anhydrous conditions: Use dry solvents and reagents. Consider the use of a Dean-Stark trap if applicable to remove water formed during the reaction. |
| Formation of multiple spots on TLC/LC-MS (Impure product) | 1. Unreacted starting materials: Incomplete conversion of 2-hydrazinopyrazine or the cyclizing agent. 2. Formation of regioisomers or side products: Depending on the cyclizing agent and conditions, alternative cyclization pathways may be possible.[4][5][6] 3. Product degradation: The target molecule may be unstable to the work-up or purification conditions. | 1. Monitor reaction completion: Use TLC or LC-MS to ensure all starting material is consumed before work-up. 2. Purification strategy: Column chromatography is often necessary. A systematic screening of solvent systems (e.g., ethyl acetate/hexane) is recommended.[2] Recrystallization can also be an effective final purification step. 3. Mild work-up: Avoid strongly acidic or basic washes if the product is suspected to be labile. Use of a buffered aqueous solution might be beneficial. |
| Difficulty in isolating the product | 1. Product is highly soluble in the work-up solvent. 2. Product is an oil instead of a solid. | 1. Optimize extraction: If the product has some water solubility, perform multiple extractions with a suitable organic solvent. Brine washes can help to "salt out" the product from the aqueous layer. 2. Induce crystallization: If the product is a persistent oil, try trituration with a non-polar solvent like hexane or pentane. Seeding with a small crystal of the pure product can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethyl triazolo[4,3-a]pyrazine-3-carboxylate?
A1: The most prevalent and well-documented route involves a two-step process. First, 2-chloropyrazine is reacted with hydrazine hydrate to form the key intermediate, 2-hydrazinopyrazine. This is a nucleophilic aromatic substitution reaction. The second step is the cyclization of 2-hydrazinopyrazine with a reagent that provides the C2-carboxylate unit of the triazole ring, typically ethyl oxalyl chloride or diethyl oxalate, to yield the final product.
Q2: Why is there often a low yield in the first step (synthesis of 2-hydrazinopyrazine)?
A2: Low yields in this step can be attributed to several factors. Firstly, the reaction requires heating, and 2-chloropyrazine can be susceptible to degradation under prolonged high temperatures. Secondly, hydrazine is a strong nucleophile, and while an excess is used to drive the reaction, it can also lead to the formation of undesired side products. Careful control of temperature and reaction time, monitored by TLC, is crucial.[3]
Q3: What are the key parameters to control during the cyclization step?
A3: The cyclization step is critical for obtaining a good yield of the final product. Key parameters to control include:
-
Temperature: Excessive heat can lead to decomposition. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.
-
Solvent: Anhydrous conditions are often necessary. The choice of solvent can influence reaction kinetics and solubility of intermediates.
-
Purity of the 2-hydrazinopyrazine intermediate: Impurities from the first step can interfere with the cyclization and lead to a complex mixture of products. It is recommended to use purified 2-hydrazinopyrazine for the best results.
Q4: I am observing an unexpected side product in my reaction. What could it be?
A4: The formation of unexpected side products is a known issue in triazolopyrazine synthesis.[4][5][6] Depending on the specific reagents and conditions, possibilities include regioisomers if the cyclizing agent is unsymmetrical, or products from degradation of the starting materials or the desired product. Detailed structural characterization using techniques like NMR and mass spectrometry is essential for identification.
Q5: What is the best method for purifying the final product?
A5: For Ethyl triazolo[4,3-a]pyrazine-3-carboxylate, purification is typically achieved through column chromatography on silica gel.[2] A gradient elution with a solvent system like ethyl acetate in hexane is often effective. After column chromatography, recrystallization from a suitable solvent can be employed to obtain a highly pure solid product.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinopyrazine
This protocol is a generalized procedure based on common literature methods.
Materials:
-
2-Chloropyrazine
-
Hydrazine hydrate (80% solution in water)
-
Butan-1-ol[3]
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyrazine (1 equivalent) in butan-1-ol.
-
Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 100°C and maintain for the required time (monitor by TLC until the 2-chloropyrazine spot disappears).[3]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-hydrazinopyrazine.
-
The crude product can be purified by column chromatography if necessary.
Protocol 2: Synthesis of Ethyl triazolo[4,3-a]pyrazine-3-carboxylate
This protocol outlines the cyclization of 2-hydrazinopyrazine.
Materials:
-
2-Hydrazinopyrazine
-
Ethyl oxalyl chloride (or diethyl oxalate)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Base (e.g., Triethylamine, Pyridine)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydrazinopyrazine (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add the base (1.1 equivalents) to the solution.
-
Slowly add a solution of ethyl oxalyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl triazolo[4,3-a]pyrazine-3-carboxylate.
Visualizing the Synthesis
To aid in understanding the synthetic process, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Synthetic pathway for Ethyl triazolo[4,3-a]pyrazine-3-carboxylate.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles [organic-chemistry.org]
Ethyltriazolo[4,3-a]pyrazine-3-carboxylate stability and storage conditions
Technical Support Center: Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate
Welcome to the technical support resource for Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate (ETP), a key building block in contemporary pharmaceutical and agrochemical research.[3] This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of ETP in your experiments. My insights are drawn from extensive experience with heterocyclic compounds and a thorough review of the available technical data.
I. Compound Overview and Key Properties
Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate is a versatile heterocyclic compound featuring a fused triazole and pyrazine ring system.[3] This structural motif is of significant interest in medicinal chemistry for the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[3]
| Property | Value | Source |
| CAS Number | 723286-67-7 | [3] |
| Molecular Formula | C₈H₈N₄O₂ | [3] |
| Molecular Weight | 192.18 g/mol | [3] |
| Appearance | Light yellow powder | [3] |
| Purity (Typical) | ≥ 95% (HPLC) | [3] |
| Recommended Storage | 0-8°C, desiccated, protected from light | [3] |
II. Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and handling of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate.
Q1: What are the optimal storage conditions for ETP?
A1: For long-term stability, ETP should be stored at 0-8°C in a tightly sealed container to prevent moisture absorption.[3] The compound is hygroscopic, meaning it can readily absorb moisture from the air, which can lead to degradation.[2] Therefore, storage in a desiccator or with a desiccant is highly recommended. To prevent potential photodegradation, the container should be opaque or stored in the dark.[2]
Q2: What are the initial signs of ETP degradation?
A2: The primary visual indicator of degradation is a change in the physical appearance of the compound. Fresh ETP is a light yellow powder.[3] Any significant color change, such as turning brown or clumping, suggests potential degradation. An unusual odor may also be indicative of decomposition. For a definitive assessment of purity, analytical methods such as HPLC should be employed.
Q3: Is ETP sensitive to acidic or basic conditions?
A3: The ester functional group in ETP makes it susceptible to hydrolysis under both acidic and basic conditions. This reaction would yield the corresponding carboxylic acid and ethanol. The rate of hydrolysis is expected to be significantly faster under basic conditions. Therefore, it is crucial to avoid exposing ETP to strong acids or bases, especially in aqueous solutions, unless it is a required step in a reaction.
Q4: What solvents are recommended for dissolving ETP?
A4: ETP is generally soluble in a range of organic solvents. For analytical purposes, acetonitrile and methanol are suitable choices. For reactions, the choice of solvent will depend on the specific chemistry being performed. It is always best to perform a small-scale solubility test before proceeding with a large-scale experiment. If you encounter solubility issues, gentle warming and sonication can be attempted, but be mindful of potential thermal degradation at elevated temperatures.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the use of ETP in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or poor reaction yields | Compound degradation due to improper storage. | Verify the purity of your ETP stock using the HPLC protocol provided in this guide. If the purity is below 95%, it is advisable to use a fresh batch of the compound. |
| Incompatibility with reaction conditions (e.g., pH, temperature). | Review your reaction setup. If strong acids or bases are present, consider if they could be hydrolyzing the ester. If the reaction is run at high temperatures for extended periods, thermal degradation may be occurring. | |
| Unexpected peaks in HPLC analysis | Degradation of the compound in the analytical sample. | Ensure that the sample is analyzed promptly after preparation. If the sample must be stored, keep it at a low temperature (2-8°C) and protected from light. The appearance of a new peak with a shorter retention time could indicate the formation of the more polar carboxylic acid hydrolysis product. |
| Contamination of the solvent or glassware. | Use HPLC-grade solvents and ensure all glassware is scrupulously clean. Run a blank injection of your solvent to check for contaminants. | |
| Compound appears clumped or discolored | Absorption of moisture and subsequent degradation. | The compound has likely been compromised. It is not recommended to use discolored or clumped ETP for sensitive experiments. To prevent this, always store the compound in a desiccator and handle it quickly in a dry environment. |
IV. Experimental Protocols
Protocol 1: Assessment of ETP Purity and Stability by HPLC
This protocol outlines a reverse-phase HPLC method for assessing the purity of ETP. This method can also be used as a stability-indicating assay to monitor for the appearance of degradation products.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium formate
-
Formic acid
-
Volumetric flasks
-
Autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 4.2 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of ETP and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.
-
Prepare a working standard of 0.1 mg/mL by diluting 1 mL of the stock solution to 10 mL with mobile phase A.
-
-
Sample Preparation:
-
Prepare a sample of your ETP at the same concentration as the working standard using the same diluent.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an alternative wavelength determined by a UV scan of ETP)
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Determine the retention time of the main ETP peak from the standard chromatogram.
-
Calculate the purity of your sample by dividing the peak area of ETP by the total peak area of all components in the chromatogram.
-
The presence of new peaks, particularly those eluting earlier than the main peak, may indicate degradation.
-
V. Visualizing Degradation and Workflows
Diagram 1: Potential Degradation Pathways
This diagram illustrates the two most probable degradation pathways for ETP: hydrolysis of the ester and cleavage of the heterocyclic ring system under harsh conditions.
Caption: Potential degradation pathways for ETP.
Diagram 2: Experimental Workflow for Stability Testing
This workflow outlines the steps for conducting a stability study of ETP under various stress conditions.
Caption: Workflow for ETP stability testing.
VI. Safety and Handling Precautions
As a Senior Application Scientist, I cannot overstate the importance of safety. Always handle ETP in a well-ventilated area, preferably within a chemical fume hood.[4] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[2][4] Avoid inhalation of the powder and contact with skin and eyes.[3][4] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
VII. References
-
Chem-Impex. Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate. --INVALID-LINK--
-
BIOSYNCE. (2025, June 5). What are the storage requirements for pyrazine?--INVALID-LINK--
-
ChemicalBook. (2025, July 19). 3-METHYL-5,6,7,8-TETRAHYDRO-[1][2][3]TRIAZOLO[4,3-A]PYRAZINE - Safety Data Sheet. --INVALID-LINK--
-
Apollo Scientific. 5,6,7,8-Tetrahydro-3-(trifluoromethyl)[1][2][3]triazolo[4,3-a]pyrazine hydrochloride - Safety Data Sheet. --INVALID-LINK--
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 249778, (1,2,4)Triazolo(4,3-a)pyrazine. --INVALID-LINK--
-
Combi-Blocks. (2023, January 2). ST-8351 - Safety Data Sheet. --INVALID-LINK--
-
Fisher Scientific. (2024, April 1). Safety Data Sheet - 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride. --INVALID-LINK--
-
Douša, M., Gibala, P., Rabišková, M., & Nováková, L. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 240, 115861. --INVALID-LINK--
References
- 1. Theoretical study on the thermal decomposition mechanism of 2-nitro-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyltriazolo[4,3-a]pyrazine-3-carboxylate
Technical Support Center: Synthesis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate
Introduction: The synthesis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate is a cornerstone for the development of various biologically active molecules, serving as a key scaffold in medicinal chemistry and drug discovery programs.[4][5] This fused heterocyclic system is prevalent in compounds targeting a range of therapeutic areas.[4] However, its multi-step synthesis presents several challenges, from the stability of intermediates to the formation of persistent byproducts that can complicate purification and compromise yield.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. It is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls encountered during this synthesis, ensuring higher purity, better yields, and reproducible results.
I. Overview of the Primary Synthetic Pathway
The most common and efficient route to Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate involves a two-step process:
-
Nucleophilic Substitution: Reaction of 2-chloropyrazine with hydrazine hydrate to form the key intermediate, 2-hydrazinopyrazine.[1][6]
-
Condensation and Cyclization: Acylation of 2-hydrazinopyrazine with an ethyl 2-oxoacetate derivative (such as ethyl 2-chloro-2-oxoacetate), followed by intramolecular cyclization to yield the final triazolopyrazine core.
References
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]
Technical Support Center: Ethyltriazolo[4,3-a]pyrazine-3-carboxylate Reactions
Technical Support Center: Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and troubleshooting of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who work with this important heterocyclic scaffold. The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antidiabetic, antimalarial, and anticancer properties.[4][5][6]
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate?
The most prevalent and direct method involves the cyclization of a 2-hydrazinopyrazine precursor with an appropriate C2 synthon, typically an ethyl ester derivative containing an oxo or equivalent electrophilic group. A common and effective starting material is Ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate, which can be synthesized from 2-chloropyrazine and ethyl hydrazinooxoacetate.[3] The subsequent step is an intramolecular cyclization, often promoted by heat or a dehydrating agent, to form the fused triazole ring system.
This reaction is fundamentally a condensation followed by cyclodehydration. The choice of cyclization conditions is critical and is a primary source of troubleshooting issues, which will be addressed in detail below.
Q2: What is the plausible reaction mechanism for the cyclization step?
Understanding the mechanism is key to troubleshooting the reaction. The process begins with the nucleophilic nitrogen of the hydrazine attacking the electrophilic carbonyl carbon of the adjacent chain. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic triazole ring.
Below is a diagram illustrating the key steps of this transformation.
Caption: Plausible mechanism for the formation of the triazolopyrazine ring.
The dehydration step is often the rate-limiting step and requires sufficient energy (heat) or a catalyst (like phosphorus oxychloride or a strong acid) to proceed efficiently.[7]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Product Yield
Low yield is the most frequently encountered issue. A systematic approach is necessary to diagnose the root cause.
Q1.1: My reaction shows a significant amount of unreacted starting material, even after prolonged reaction time. What should I do?
This points to insufficient activation energy or suboptimal reaction conditions.
Causality: The cyclodehydration step is energetically demanding. If the temperature is too low or the catalyst is ineffective, the reaction will stall. The choice of solvent is also critical; a solvent with a boiling point high enough to facilitate the dehydration is necessary for thermal cyclizations.
Troubleshooting Steps:
-
Increase Temperature: If using a high-boiling solvent like toluene, xylene, or DMF, ensure the reaction is at a sufficient reflux temperature. A 10-20 °C increase can dramatically improve the reaction rate.[8]
-
Change Solvent: If your current solvent has a low boiling point (e.g., THF, DCM), switch to a higher boiling alternative like those mentioned above.
-
Introduce a Catalyst: If heat alone is insufficient, a dehydrating agent can be employed.
-
Phosphorus Oxychloride (POCl₃): Often used in these types of cyclizations, it effectively removes water and drives the reaction to completion.[7] Use with caution in a well-ventilated fume hood.
-
Acid Catalysis: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) can protonate the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water).
-
-
Verify Starting Material Quality: Ensure your precursor, Ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate, is pure. Impurities can inhibit the reaction.
| Parameter | Recommendation | Rationale |
| Temperature | 110-140 °C | Provides sufficient energy for the cyclodehydration step. |
| Solvent | Toluene, Xylene, DMF | High boiling points allow for higher reaction temperatures. |
| Catalyst | POCl₃, p-TsOH | Act as dehydrating agents to facilitate the final ring-forming step.[7] |
Q1.2: My starting material is consumed, but I'm isolating very little desired product. I see multiple spots on my TLC/LC-MS.
This indicates the formation of side products or degradation of the starting material or product.
Causality: The triazolopyrazine scaffold, while aromatic, can be sensitive to harsh conditions.[8] Excessively high temperatures or prolonged reaction times, especially in the presence of strong acids or bases, can lead to decomposition. Additionally, the hydrazone precursor can undergo alternative, undesired reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields with starting material consumption.
Problem 2: Formation of Impurities and Side Products
Q2.1: I've isolated my product, but it's contaminated with a persistent impurity. What could it be?
Causality: Besides degradation, a common side reaction is the formation of isomers or dimers, although this is less common for this specific scaffold. A more likely impurity arises from incomplete cyclization or reactions involving the pyrazine ring itself under harsh conditions. During late-stage functionalization studies on the triazolopyrazine scaffold, unexpected side products have been observed, suggesting the ring system can participate in radical or disproportionation reactions under certain conditions.[4][9]
Identification and Remediation:
-
Characterize the Impurity: If possible, isolate the impurity or use LC-MS and NMR to determine its structure. A common impurity could be the hydrolyzed ester (the corresponding carboxylic acid) if the workup or reaction conditions are too basic or acidic for too long.
-
Optimize Reaction Time: Monitor the reaction by TLC or LC-MS every hour. Stop the reaction as soon as the starting material is consumed and before the impurity concentration begins to rise significantly.
-
Purification Strategy:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing minor impurities. Screen various solvents (e.g., ethanol, ethyl acetate, acetonitrile).
-
Column Chromatography: If recrystallization fails, careful column chromatography with a shallow solvent gradient can improve separation. Try switching the stationary phase from silica gel to neutral alumina if your compound is acid-sensitive.
-
Problem 3: Purification Challenges
Q3.1: My product is difficult to purify by standard silica gel chromatography. What are my options?
Causality: The nitrogen-rich triazolopyrazine core can be quite polar and may interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing, poor separation, and in some cases, on-column degradation.
Alternative Purification Protocols:
-
Base-Washed Silica: Pre-treat your silica gel by slurrying it in your eluent system containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites and can dramatically improve peak shape.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble in methanol/water or acetonitrile/water, reverse-phase (C18) chromatography is an excellent alternative that avoids the issue of acidic silica.
-
Recrystallization: As mentioned previously, this should be the first method attempted for solid products. It is often the most effective and scalable purification technique.
Experimental Protocol: General Synthesis and Purification
This protocol is a representative procedure based on common methods for this class of compounds.[7][10][11]
Step 1: Cyclization
-
To a solution of Ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate (1.0 eq) in anhydrous toluene (10 mL per gram of starting material), add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 110 °C).
-
Monitor the reaction progress by TLC or LC-MS (Typical mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-24 hours.
Step 2: Workup
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it into a beaker of ice-water with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 3: Purification
-
The crude product can be purified by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50-60% ethyl acetate.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate as a solid (typically a light yellow powder).[12]
References
- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-TRIAZOLO[4,3-A]PYRAZINE-3-CARBOXYLIC ACID, ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 11. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: Enhancing the Biological Activity of Triazolopyrazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrazine derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, optimization, and biological evaluation of this important class of compounds. The triazolopyrazine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antibacterial, antimalarial, and kinase inhibitory effects.[1][2] This guide will equip you with the knowledge to troubleshoot experimental hurdles and strategically enhance the biological activity of your triazolopyrazine derivatives.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the handling and synthesis of triazolopyrazine derivatives.
Q1: My triazolopyrazine derivative has poor solubility. What can I do?
A1: Poor aqueous solubility is a common challenge that can hinder biological testing and lead optimization. Consider the following strategies:
-
Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) can improve aqueous solubility. The unique chemical structure of the triazole moiety itself can influence polarity and lipophilicity.[1][3]
-
Utilize Salt Formation: If your compound has a basic nitrogen, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, HBr) can significantly enhance solubility.
-
Employ Formulation Strategies: For in vitro assays, using co-solvents like DMSO or formulating the compound with solubilizing agents can be effective. However, be mindful of potential solvent toxicity in cellular assays.
-
Bioisosteric Replacement: Replacing a lipophilic group with a more polar bioisostere can improve solubility while maintaining biological activity.[4] For example, a phenyl group could be replaced with a pyridine ring.
Q2: I am observing a low yield in my triazolopyrazine core synthesis. What are the likely causes?
A2: Low yields in heterocyclic synthesis can often be traced back to a few key factors.[5] A systematic approach to troubleshooting is recommended.[5]
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the substituted pyrazine and the hydrazine source. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical.[5] For the initial cyclization, ensure your reaction is running at the optimal temperature and for the recommended duration.[5] Overheating can lead to decomposition.
-
Atmospheric Moisture: Some steps in the synthesis may be sensitive to moisture. Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis of intermediates.[5]
-
Inefficient Cyclization: The cyclization step to form the triazole ring is crucial. Ensure the appropriate cyclizing agent is used and that the reaction conditions are optimized for this step.
Q3: My purified triazolopyrazine derivative is unstable and decomposes upon storage. How can I improve its stability?
A3: Instability can be a significant issue. Consider the following:
-
Protect from Light and Air: Some heterocyclic compounds are sensitive to light and oxidation. Store your compounds in amber vials under an inert atmosphere.
-
Storage Conditions: Store your compounds at low temperatures (e.g., -20°C) to minimize degradation.
-
Structural Modification: If instability is inherent to the molecule, consider structural modifications to remove or protect labile functional groups.
II. Troubleshooting Guides
This section provides in-depth troubleshooting for more complex experimental challenges.
Problem: Low yield or multiple side products during the introduction of a key substituent onto the triazolopyrazine core.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for final functionalization.
Detailed Steps & Rationale:
-
Verify Reagent Purity and Stoichiometry: Impurities in either the triazolopyrazine core or the incoming substituent can lead to a cascade of side reactions. Use freshly purified reagents and accurately measure stoichiometry.
-
Optimize Reaction Temperature: Many coupling reactions are temperature-sensitive. Running the reaction at a lower temperature for a longer duration can often minimize the formation of side products. Conversely, some reactions require higher temperatures to overcome activation energy barriers.
-
Screen Different Solvents: The polarity and proticity of the solvent can dramatically influence reaction outcomes. For example, a polar aprotic solvent like DMF or DMSO might favor an SNAr reaction, while a protic solvent could interfere with nucleophiles.
-
Screen Different Bases: If your reaction requires a base, its strength and steric bulk are critical. A bulky, non-nucleophilic base like DBU might be preferable to a smaller, more nucleophilic base like triethylamine if you want to avoid unwanted side reactions.
-
Consider Protecting Groups: If your triazolopyrazine core or substituent has other reactive functional groups, using protecting groups can prevent them from participating in the reaction, thus leading to a cleaner product profile.
Problem: A newly synthesized triazolopyrazine derivative shows lower than expected activity, or a completely different activity profile.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected biological activity.
Detailed Steps & Rationale:
-
Re-test in Primary Assay: Biological assays can have inherent variability. Re-testing the compound, along with positive and negative controls, will confirm if the initial result was an anomaly.
-
Evaluate Assay Integrity: Some compounds can interfere with assay technologies (e.g., autofluorescence in fluorescence-based assays). Run appropriate controls to rule out assay artifacts.
-
Analyze Structure-Activity Relationship (SAR): Compare the structure of the current compound with other analogs in the series.[6][7][8][9] Are there any structural changes that could explain the altered activity? For instance, the addition of a bulky group might sterically hinder binding to the target.
-
Formulate New Hypotheses: If the structure is correct and the assay is robust, the unexpected activity may be real. Consider the possibility of off-target effects or a novel mechanism of action. This could open up new avenues for your research.
III. Strategies for Enhancing Biological Activity
This section details rational design strategies to improve the potency and selectivity of your triazolopyrazine derivatives.
A systematic exploration of the chemical space around the triazolopyrazine scaffold is key to enhancing biological activity.[1]
Key Positions for Modification:
The triazolopyrazine scaffold offers several positions for chemical modification. A preliminary SAR analysis suggests that the R², and R³ positions are critical for antibacterial activity.[1]
Caption: Key modification points on the triazolopyrazine scaffold.
Experimental Protocol: Parallel Synthesis for SAR Exploration
-
Scaffold Synthesis: Synthesize a common triazolopyrazine intermediate with a reactive handle (e.g., a halogen) at the position to be diversified.
-
Library Generation: In a parallel synthesizer or multi-well plate, react the common intermediate with a library of diverse building blocks (e.g., boronic acids for Suzuki coupling, amines for nucleophilic aromatic substitution).
-
Purification: Purify the resulting library of compounds using high-throughput purification techniques like mass-directed preparative HPLC.
-
Biological Screening: Screen the purified library in your primary biological assay to identify key SAR trends.
Table 1: Example SAR Data for Antibacterial Activity
| Compound | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | -CF3 | -H | Phenyl | 64 | 128 |
| 1b | -CF3 | -H | 4-Fluorophenyl | 32 | 64 |
| 2e | -CF3 | -H | 4-Chlorophenyl | 32 | 16 |
Data adapted from a study on novel triazolo[4,3-a]pyrazine derivatives.[1]
From this example data, it is evident that introducing an electron-withdrawing group at the para position of the R3 phenyl ring enhances antibacterial activity, particularly against E. coli.
Bioisosteric replacement is a powerful strategy to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its structure.[10][11]
Common Bioisosteric Replacements:
| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |
| -CH3 | -NH2, -OH, -F | Modulate polarity and hydrogen bonding potential.[11] |
| -Cl | -CF3, -CN | Alter electronic properties and metabolic stability.[11] |
| Phenyl | Pyridyl, Thienyl | Introduce heteroatoms to improve solubility and modulate target interactions. |
| -C=C- | -S-, -O- | Change bond angles and conformational flexibility. |
Experimental Protocol: Synthesis of a Bioisosteric Analog
-
Identify a Promising Lead Compound: Select a compound from your initial SAR studies with good activity but suboptimal properties (e.g., poor solubility, metabolic instability).
-
Choose a Bioisosteric Replacement: Based on the desired property to be improved, select an appropriate bioisosteric replacement. For example, to improve solubility, replace a phenyl ring with a pyridine ring.
-
Synthesize the Analog: Synthesize the new analog using established synthetic routes, adapting as necessary for the new building block.
-
Comparative Evaluation: Test the new analog alongside the original lead compound in a panel of biological and ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess the impact of the bioisosteric replacement.
The triazolopyrazine core is considered a "privileged scaffold" because it can serve as a ligand for multiple biological targets.[1][12][13] Understanding the specific target of your compounds can enable more rational drug design.
For Kinase Inhibitors:
Many triazolopyrazine derivatives have shown potent activity as kinase inhibitors.[14][15][16][17]
Key Design Principles for Kinase Inhibitors:
-
Hinge-Binding Motif: The triazolopyrazine core can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Selectivity Pockets: Exploiting differences in the amino acid residues lining the ATP-binding site of different kinases can lead to improved selectivity.
-
Allosteric Targeting: Designing compounds that bind to allosteric sites rather than the conserved ATP-binding pocket can achieve high selectivity.[18]
Experimental Protocol: Kinase Selectivity Profiling
-
Primary Target Assay: Confirm the inhibitory activity of your lead compounds against the primary kinase target.
-
Kinome-Wide Profiling: Screen your most potent compounds against a broad panel of kinases to assess their selectivity. Several commercial services offer this.[19]
-
Analyze the Data: Identify any off-target kinases that are potently inhibited. This information can be used to guide further optimization to improve selectivity or to explore polypharmacology as a therapeutic strategy.
Table 2: Example Kinase Inhibition Data
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| TP-01 | 10 | 500 | >10,000 |
| TP-02 | 15 | 80 | 2,500 |
| TP-03 | 5 | 15 | 50 |
This data indicates that while TP-03 is the most potent inhibitor of the target kinase, it is also the least selective. TP-01, on the other hand, demonstrates excellent selectivity.
IV. Conclusion
Enhancing the biological activity of triazolopyrazine derivatives is a multifaceted process that requires a combination of synthetic chemistry expertise, a deep understanding of biological assays, and a rational approach to drug design. By systematically troubleshooting experimental challenges and applying the strategic optimization principles outlined in this guide, researchers can unlock the full therapeutic potential of this versatile scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 15. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
Technical Support Center: Overcoming Resistance with Novel Triazolopyrazine Compounds
Introduction
The[1][2][3]triazolo[4,3-a]pyrazine scaffold has emerged as a versatile and potent framework in the development of novel therapeutics, particularly in oncology.[4] Its unique nitrogen-rich heterocyclic structure allows for diverse substitutions, leading to compounds with a wide range of biological activities, including anticancer effects.[4] This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with these promising compounds, focusing on troubleshooting common experimental challenges and strategies to overcome drug resistance.
Recent studies have highlighted the potential of triazolopyrazine derivatives as potent inhibitors of key signaling molecules implicated in cancer progression and resistance, such as PARP1, c-Met, and VEGFR-2.[5][6] For instance, certain[1][2][3]triazolo[4,3-a]pyrazine derivatives have demonstrated significant efficacy in overcoming acquired resistance to PARP1 inhibitors in homologous recombination (HR) deficient cancer cells.[5][7] This is achieved through mechanisms like synthetic lethality, where the inhibition of a key DNA repair pathway is selectively lethal to cancer cells with pre-existing DNA repair defects.[5][8]
This technical support center is designed to be a practical resource, offering solutions to common experimental hurdles and providing a deeper understanding of the mechanisms underlying the activity of and resistance to these novel compounds.
Frequently Asked Questions (FAQs)
Q1: My triazolopyrazine compound is showing high potency in biochemical assays but significantly lower efficacy in cell-based assays. What are the potential reasons for this discrepancy?
A1: This is a common challenge in drug discovery.[9] Several factors can contribute to this observation:
-
Poor Cell Permeability: The compound may have physicochemical properties, such as a high polar surface area or low lipophilicity, that hinder its ability to cross the cell membrane.[9]
-
Compound Instability: The compound may be unstable in the cell culture media or susceptible to metabolic degradation by cellular enzymes.[10][11]
-
Efflux Pump Activity: The compound could be a substrate for multidrug resistance (MDR) transporters, such as P-glycoprotein, which actively pump the compound out of the cell.[12]
-
Off-Target Effects: In a cellular context, the compound might interact with unintended targets, leading to complex biological responses that mask its on-target efficacy.[2]
Q2: I am observing significant cytotoxicity at concentrations required for on-target inhibition. How can I differentiate between on-target and off-target toxicity?
A2: Distinguishing between on-target and off-target toxicity is crucial for lead optimization.[2] A multi-pronged approach is recommended:
-
Dose-Response Correlation: Carefully titrate the compound to the lowest effective concentration that still inhibits the primary target.[9] If cytotoxicity persists at concentrations well above the IC50 for the target, it may indicate off-target effects.
-
Use of a Structurally Unrelated Inhibitor: Employing a different chemical scaffold that targets the same kinase can help confirm if the observed phenotype is due to on-target inhibition.[9]
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the primary target should rescue the cells from the compound's cytotoxic effects if the toxicity is on-target.[2]
-
Kinome Profiling: Screening the compound against a broad panel of kinases can identify potential off-target interactions that may contribute to toxicity.[2]
Q3: My compound precipitates out of solution when I add it to the cell culture medium. How can I improve its solubility?
A3: Solubility issues are a frequent hurdle with small molecule inhibitors, many of which are hydrophobic.[13][14] Here are some strategies to address this:
-
Optimize the Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[13] Ensure the final concentration of the solvent in the cell culture medium is kept low (typically <0.1%) to avoid solvent-induced toxicity.[13]
-
Serial Dilution: Instead of adding the stock solution directly to the full volume of media, perform serial dilutions in pre-warmed (37°C) media.[13][15] This gradual dilution can prevent the compound from "crashing out."
-
Use of Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant or cyclodextrin to the media can enhance compound solubility. However, the compatibility of these agents with your specific assay must be validated.
-
pH Adjustment: The solubility of some compounds is pH-dependent.[10] Ensure the pH of your culture medium is stable, especially in high-density cultures where cellular metabolism can cause pH shifts.[15]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible IC50 Values
Inconsistent IC50 values can undermine the reliability of your experimental data.[16][17] The following table outlines potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The triazolopyrazine compound may be degrading in the experimental buffer or cell culture media over the course of the assay.[10] | Perform a time-course stability study by incubating the compound under assay conditions and analyzing its concentration at different time points using HPLC.[18] Prepare fresh stock solutions regularly. |
| Cell Line Variability | High passage number cells can exhibit genetic drift and altered signaling pathways, leading to inconsistent responses.[9] | Use low-passage number cells and perform regular cell line authentication. |
| Assay Conditions | Variations in cell density, incubation time, and reagent concentrations can all impact the calculated IC50 value.[9] | Standardize all assay parameters and include appropriate positive and negative controls in every experiment. |
| Data Analysis | Improper curve fitting or data normalization can lead to inaccurate IC50 determination.[19][20] | Use a four-parameter logistic equation to fit the dose-response curve and ensure proper normalization of the data.[21] |
Issue 2: Development of Acquired Resistance in Cell Lines
Prolonged exposure to a triazolopyrazine compound can lead to the emergence of resistant cell populations.[22] Understanding and overcoming this resistance is a critical aspect of drug development.
| Potential Mechanism of Resistance | Experimental Approach to Investigate | Strategy to Overcome Resistance |
| Target Alteration | Sequence the target gene in resistant cells to identify potential mutations that prevent compound binding. | Design next-generation inhibitors that can bind to the mutated target. |
| Activation of Bypass Signaling Pathways | Use phosphoproteomics or Western blotting to identify upregulated signaling pathways in resistant cells.[2] | Utilize combination therapy with an inhibitor targeting the identified bypass pathway.[22] |
| Increased Drug Efflux | Measure the intracellular accumulation of the compound in sensitive versus resistant cells. Use inhibitors of known efflux pumps (e.g., verapamil for P-glycoprotein). | Co-administer the triazolopyrazine compound with an efflux pump inhibitor. |
| Enhanced DNA Repair Mechanisms | For compounds targeting DNA repair pathways (e.g., PARP inhibitors), assess the expression and activity of other DNA repair proteins in resistant cells. | Employ synthetic lethality by combining the triazolopyrazine compound with an inhibitor of a compensatory DNA repair pathway.[8] |
Experimental Protocols
Protocol 1: Determining Compound Stability in Cell Culture Media
This protocol outlines a method to assess the stability of a novel triazolopyrazine compound in your specific experimental conditions.[10]
Materials:
-
Triazolopyrazine compound stock solution (in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column and detection method
Procedure:
-
Prepare a working solution of the triazolopyrazine compound in the pre-warmed cell culture medium at the final desired concentration.
-
Incubate the working solution in the incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the solution.
-
Immediately analyze the concentration of the compound in each aliquot using a validated HPLC method.
-
Plot the compound concentration versus time to determine its stability profile.
Protocol 2: Cell-Based Kinase Activity Assay
This protocol provides a general framework for measuring the inhibitory activity of a triazolopyrazine compound on a target kinase within a cellular context.[23][24]
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
Triazolopyrazine compound
-
Lysis buffer
-
Phospho-specific antibody for the kinase's substrate
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the triazolopyrazine compound for the desired incubation time. Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Perform an ELISA or Western blot using a phospho-specific antibody to detect the phosphorylation level of the kinase's substrate.
-
Normalize the phosphorylation signal to the total protein concentration.
-
Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[25]
Visualizations
Signaling Pathway: Overcoming Resistance by Dual Inhibition
Caption: Dual inhibition strategy to overcome resistance.
Experimental Workflow: Investigating Acquired Resistance
Caption: Workflow for investigating and overcoming acquired resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of [1,2,4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Lethality through the Lens of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Editorial: New insights into the mechanisms of resistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 25. clyte.tech [clyte.tech]
Technical Support Center: Synthesis of Ethyltriazolo[4,3-a]pyrazine-3-carboxylate
Technical Support Center: Synthesis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important reaction. The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis at scale.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate, which is typically prepared via the cyclization of a suitable hydrazinopyrazine precursor.
Problem 1: Low or Inconsistent Yield
Potential Causes:
-
Incomplete Cyclization: The ring-closing reaction to form the triazole ring may be slow or incomplete. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal choice of acid or base catalyst.
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly reduce the yield of the desired product.[2][6] Common side reactions may include the formation of isomers or degradation of the starting material or product under the reaction conditions.
-
Poor Quality of Starting Materials: Impurities in the starting hydrazinopyrazine derivative can interfere with the reaction and lead to lower yields.
-
Inefficient Product Isolation and Purification: Significant product loss can occur during workup and purification steps, especially at a larger scale.
Recommended Solutions:
-
Reaction Optimization:
-
Temperature Control: Carefully control the reaction temperature. While heating is often required for cyclization, excessive temperatures can lead to degradation.[7] A Design of Experiments (DoE) approach can be beneficial to identify the optimal temperature profile.
-
Catalyst Screening: If an acid or base catalyst is used, screen a variety of catalysts and their concentrations to find the most effective one for the cyclization. For instance, the use of concentrated hydrochloric acid has been reported for similar cyclizations.[4]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time and ensure complete conversion.
-
-
Minimize Side Reactions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.
-
Controlled Reagent Addition: Add reagents, especially reactive ones, in a controlled manner to maintain a consistent reaction temperature and minimize localized high concentrations that can lead to side reactions.
-
-
Ensure Starting Material Purity:
-
Recrystallization/Purification: Purify the hydrazinopyrazine starting material before use to remove any impurities that may inhibit the reaction.
-
-
Optimize Workup and Purification:
-
Extraction: Optimize the pH and choice of solvent for the extraction of the product to maximize recovery.
-
Crystallization: Develop a robust crystallization procedure for the final product to ensure high purity and yield. Consider anti-solvent addition or cooling crystallization.
-
Problem 2: Impurity Profile and Difficulty in Purification
Potential Causes:
-
Formation of Isomeric Byproducts: Depending on the structure of the starting material, the formation of isomeric triazolopyrazine derivatives is possible.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in the final product.
-
Degradation Products: The product or intermediates may be unstable under the reaction or workup conditions, leading to the formation of degradation products.[7]
-
Residual Solvents and Reagents: Inadequate removal of solvents and reagents during workup can lead to impurities in the final product.
Recommended Solutions:
-
Characterize Impurities: Isolate and characterize major impurities using techniques like LC-MS and NMR to understand their structure and formation mechanism.[2] This information is crucial for developing strategies to minimize their formation.
-
Optimize Reaction Selectivity:
-
Solvent Selection: The choice of solvent can influence the reaction pathway and selectivity. Screen different solvents to identify one that favors the formation of the desired product.
-
pH Control: Maintain strict control over the pH of the reaction mixture, as it can influence the formation of certain byproducts.
-
-
Develop a Robust Purification Method:
-
Chromatography: While challenging at scale, column chromatography can be used for purification.[3] Explore different stationary and mobile phases to achieve optimal separation.
-
Recrystallization: Develop a multi-step recrystallization protocol using a suitable solvent system to effectively remove impurities. Seeding with pure product crystals can aid in obtaining the desired crystalline form.
-
Washing: Implement thorough washing of the isolated product with appropriate solvents to remove residual impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of this reaction?
A1: The critical process parameters that should be carefully monitored and controlled during scale-up include:
-
Temperature: As discussed, temperature control is crucial to ensure complete reaction and minimize degradation.
-
Reaction Time: The optimal reaction time may differ at a larger scale due to mixing and heat transfer limitations.
-
Reagent Stoichiometry: Precise control of the molar ratios of reactants and catalysts is essential for consistent results.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and lower yields. The choice of impeller and agitation speed should be carefully considered for the reactor geometry.
-
pH: The pH of the reaction mixture and during workup can significantly impact product stability and impurity formation.
Q2: How does the choice of solvent impact the reaction?
A2: The solvent plays a critical role in this synthesis. It not only dissolves the reactants but also influences the reaction rate, selectivity, and product solubility. When scaling up, consider the following:
-
Solubility: Ensure that all reactants and intermediates are sufficiently soluble at the reaction temperature to avoid a heterogeneous mixture that can lead to mass transfer limitations.
-
Boiling Point: The boiling point of the solvent will dictate the maximum reaction temperature at atmospheric pressure.
-
Safety and Environmental Impact: For large-scale production, the safety (flammability, toxicity) and environmental impact of the solvent are major considerations.
-
Workup: The solvent should be easily removable and should not form azeotropes with water if an aqueous workup is employed.
Q3: What are the key safety considerations for this reaction at scale?
A3: Scaling up any chemical reaction introduces new safety challenges. For the synthesis of ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate, pay close attention to:
-
Exothermic Reactions: The cyclization reaction may be exothermic. A proper thermal hazard assessment should be conducted to understand the potential for a runaway reaction. Ensure the reactor has an adequate cooling system.
-
Handling of Reagents: Some reagents, such as strong acids or bases, can be corrosive and hazardous. Ensure proper personal protective equipment (PPE) is used and that appropriate handling procedures are in place.
-
Pressure Build-up: If the reaction is conducted in a closed system or if gaseous byproducts are formed, there is a risk of pressure build-up. The reactor should be equipped with a pressure relief system.
-
Flammable Solvents: If flammable solvents are used, the reactor and surrounding equipment must be properly grounded to prevent static discharge, and the area should be well-ventilated.
Experimental Protocols
Protocol 1: Synthesis of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate
This protocol is a general guideline and may require optimization based on specific starting materials and equipment.
Materials:
-
Ethyl 2-(hydrazinyl)-2-oxoacetate pyrazine derivative (1 equivalent)
-
Phosphorus oxychloride (POCl₃) or a suitable acid catalyst
-
Acetonitrile or another suitable high-boiling solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of the ethyl 2-(hydrazinyl)-2-oxoacetate pyrazine derivative in acetonitrile, slowly add phosphorus oxychloride at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 80 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.[3]
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system.
| Parameter | Recommendation |
| Reaction Temperature | 0 °C to 80 °C |
| Reaction Time | 2 - 4 hours |
| Solvent | Acetonitrile |
| Purification | Column Chromatography or Recrystallization |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
References
- 1. 1,2,4-TRIAZOLO[4,3-A]PYRAZINE-3-CARBOXYLIC ACID, ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
A Comparative Guide to the Characterization of Ethyltriazolo[4,3-a]pyrazine-3-carboxylate Derivatives
In the landscape of modern drug discovery, the privileged scaffold of triazolo[4,3-a]pyrazine has garnered significant attention for its versatile therapeutic potential.[1][2] This guide provides an in-depth technical comparison of ethyltriazolo[4,3-a]pyrazine-3-carboxylate derivatives, focusing on their characterization and performance against alternative compounds in key therapeutic areas: oncology, neurodegenerative disorders, and infectious diseases. We will delve into the synthetic rationale, detailed characterization methodologies, and comparative efficacy data to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research.
The Triazolo[4,3-a]pyrazine Core: A Scaffold of Therapeutic Promise
The triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic system that serves as a versatile building block for the synthesis of a wide array of biologically active molecules.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide opportunities for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities. These include, but are not limited to, antibacterial, antifungal, antimalarial, anticonvulsant, and antidiabetic properties.[1][2] Notably, derivatives of this scaffold have shown significant promise as potent and selective inhibitors of key biological targets, such as kinases and G-protein coupled receptors.
Synthesis of Ethyltriazolo[4,3-a]pyrazine-3-carboxylate Derivatives: A Step-by-Step Protocol
The synthesis of the core scaffold, ethyl triazolo[4,3-a]pyrazine-3-carboxylate, is a critical starting point for the development of a diverse library of derivatives. The following protocol outlines a common synthetic route, emphasizing the rationale behind each step.
Experimental Protocol: Synthesis of the Core Scaffold
Materials:
-
Ethyl trifluoroacetate
-
Hydrazine hydrate (35% w/v)
-
Acetonitrile
-
Sodium hydroxide (50% w/v)
-
Chloroacetyl chloride
-
Phosphorus oxychloride
-
Ethylenediamine
-
Methanol
-
Concentrated Hydrochloric acid
Step-by-Step Procedure:
-
Formation of Trifluoroacetohydrazide: In a round-bottom flask, dissolve ethyl trifluoroacetate in acetonitrile. To this solution, add hydrazine hydrate (35% w/v) and stir at room temperature (approximately 20°C) for 1 hour. This reaction forms trifluoroacetohydrazide. The use of hydrazine hydrate provides the necessary nucleophile to displace the ethoxy group of the ester.[1][3]
-
Formation of N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide: Without isolating the trifluoroacetohydrazide, cool the reaction mixture to 10°C. Add sodium hydroxide solution (50% w/v) and chloroacetyl chloride dropwise. The sodium hydroxide acts as a base to deprotonate the hydrazide, facilitating its reaction with the chloroacetyl chloride to form the N-acylated product.[1][3]
-
Cyclization to Oxadiazole: To the resulting mixture, add phosphorus oxychloride and heat at 80°C for 24 hours. Phosphorus oxychloride acts as a dehydrating agent, promoting the intramolecular cyclization to form the 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole intermediate.[1][3]
-
Ring Opening and Recyclization: Cool the reaction mixture to -20°C and add ethylenediamine (3 equivalents) in methanol. The ethylenediamine acts as a dinucleophile, first opening the oxadiazole ring and then undergoing a subsequent cyclization to form a piperazine intermediate.[1][3]
-
Final Cyclization to Triazolo[4,3-a]pyrazine: Add concentrated hydrochloric acid to the methanolic solution of the piperazine intermediate and heat at 55°C for 1 hour. The acidic conditions catalyze the final intramolecular cyclization to yield the desired 3-(trifluoromethyl)-[1][4][5]triazolo[4,3-a]pyrazine core structure.[1][3]
Note: This protocol describes the synthesis of a trifluoromethyl-substituted derivative. The synthesis of the parent ethyl triazolo[4,3-a]pyrazine-3-carboxylate can be achieved from ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate.[6]
Characterization Techniques
The synthesized derivatives are rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Melting Point: The melting point is a physical property used to assess the purity of the compound.
-
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, further verifying its empirical formula.
Performance Comparison: Triazolo[4,3-a]pyrazines vs. Alternatives
The true measure of a novel compound class lies in its performance relative to existing therapies or other investigational drugs. Here, we compare the efficacy of ethyltriazolo[4,3-a]pyrazine-3-carboxylate derivatives in three key therapeutic areas.
Oncology: Dual c-Met/VEGFR-2 Kinase Inhibition
The c-Met and VEGFR-2 receptor tyrosine kinases are crucial mediators of tumor growth, angiogenesis, and metastasis.[7] Several triazolo[4,3-a]pyrazine derivatives have been identified as potent dual inhibitors of these kinases.
Data Presentation: c-Met/VEGFR-2 Inhibition
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Derivative 17l | c-Met | 26.0 | Foretinib | c-Met | 19 |
| VEGFR-2 | 2600 | VEGFR-2 | - | ||
| Derivative 17a | c-Met | 55 | |||
| Derivative 17e | c-Met | 77 |
Data compiled from multiple sources.[7][8][9][10]
The data indicates that triazolo[4,3-a]pyrazine derivatives, such as compound 17l, exhibit potent inhibition of c-Met kinase, with an IC50 value comparable to the established multi-kinase inhibitor, Foretinib.[7][8] This highlights the potential of this scaffold in the development of novel anticancer agents.
Signaling Pathway: c-Met Inhibition
Caption: c-Met signaling pathway and its inhibition.
Neurodegenerative Disorders: Adenosine A2A Receptor Antagonism
Antagonists of the adenosine A2A receptor have shown therapeutic promise in the treatment of Parkinson's disease by modulating dopaminergic neurotransmission.[11][12] The triazolo[4,3-a]pyrazine scaffold has been explored for the development of potent and selective A2A receptor antagonists.
Data Presentation: Adenosine A2A Receptor Antagonism
| Compound Class | Example Compound | A2A Ki (nM) | Selectivity (A1/A2A) |
| Triazolo[4,3-a]pyrazines | - | Varies | Varies |
| Triazolotriazines | ZM-241385 | Potent | High |
| Pyrazolopyrimidines | SCH 58261 | Potent | Moderate |
| Bicyclic Piperazines | Compound 26h | 0.2 | 16,500 |
Data compiled from multiple sources.[13][14][15][16]
Signaling Pathway: Adenosine A2A Receptor
Caption: Adenosine A2A receptor signaling pathway.
Infectious Diseases: Antibacterial Activity
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. Triazolo[4,3-a]pyrazine derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
Data Presentation: Antibacterial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | Reference Compound | S. aureus | E. coli |
| Derivative 2e | 32 | 16 | Ampicillin | 0.6-1 | 4 |
Data compiled from multiple sources.[1][4][18][19][20][21]
Compound 2e, a novel triazolo[4,3-a]pyrazine derivative, exhibits antibacterial activity comparable to the first-line antibiotic ampicillin, particularly against E. coli.[1][19] This underscores the potential of this scaffold in the development of new anti-infective agents.
Experimental Protocols for Biological Assays
To ensure the reproducibility and validity of the presented data, this section provides detailed protocols for the key biological assays.
In Vitro c-Met Kinase Inhibition Assay (TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
ULight™-poly-GT peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody (Eu-PT66)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound and a positive control (e.g., Foretinib)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Add the diluted compounds to the microplate wells.
-
Add the c-Met enzyme and ULight™-poly-GT substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing EDTA and the Eu-PT66 antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.[1]
Adenosine A2A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor.
Materials:
-
Cell membranes expressing human A2A receptors (e.g., from HEK293 cells)
-
Radioligand (e.g., [3H]ZM241385)
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compound
-
Glass fiber filter plates
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the contents of each well through the glass fiber filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value from the competition binding curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[6][15][22][23][24]
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Test compound and a positive control (e.g., Ampicillin)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard and then dilute it to the final concentration.
-
Prepare two-fold serial dilutions of the test compound and positive control in CAMHB directly in the microtiter plate.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plate at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[2][5][8][11][12]
Workflow: MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The ethyltriazolo[4,3-a]pyrazine-3-carboxylate scaffold and its derivatives represent a highly promising class of compounds with diverse therapeutic potential. This guide has provided a comparative analysis of their performance as kinase inhibitors, adenosine A2A receptor antagonists, and antibacterial agents, supported by detailed experimental protocols. The data presented herein demonstrates that these derivatives can exhibit potency comparable to or exceeding that of established drugs and other investigational compounds.
Future research should focus on structure-activity relationship (SAR) studies to further optimize the potency and selectivity of these derivatives for their respective targets. Moreover, in vivo studies are warranted to evaluate the pharmacokinetic properties and efficacy of the most promising candidates in relevant disease models. The continued exploration of the triazolo[4,3-a]pyrazine scaffold holds significant promise for the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Case Study – KINETICfinder to Study MET Inhibitor Foretinib | Enzymlogic [enzymlogic.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines as highly potent and selective adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations [frontiersin.org]
- 19. Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to the In Vitro Evaluation of Triazolo[4,3-a]pyrazine Compounds
The triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents. This guide provides a comprehensive overview and comparison of the in vitro evaluation of various triazolo[4,3-a]pyrazine derivatives, offering insights into their anticancer, antibacterial, and antitubercular potential. We will delve into the experimental methodologies, present comparative data, and explore the underlying mechanisms of action to equip researchers with the knowledge to effectively assess this promising class of compounds.
The Versatility of the Triazolo[4,3-a]pyrazine Core: A Privileged Scaffold in Drug Discovery
The triazolo[4,3-a]pyrazine nucleus is a key pharmacophore in several clinically used drugs and investigational agents.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. This has led to the discovery of compounds with a remarkable spectrum of activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects.[1][3] This guide will focus on the in vitro evaluation of these activities, providing a comparative analysis of representative compounds.
I. In Vitro Anticancer Evaluation: Targeting Key Signaling Pathways
A significant area of research for triazolo[4,3-a]pyrazine derivatives has been in oncology, with many compounds demonstrating potent antiproliferative activity against various cancer cell lines. A common strategy involves the inhibition of key kinases, such as c-Met and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis.[3][4]
Comparative Anticancer Activity of Triazolo[4,3-a]pyrazine Derivatives
The following table summarizes the in vitro anticancer activity of selected triazolo[4,3-a]pyrazine compounds against different cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference |
| 17l | c-Met/VEGFR-2 | A549 (Lung) | 0.98 ± 0.08 | [3][4] |
| MCF-7 (Breast) | 1.05 ± 0.17 | [3][4] | ||
| HeLa (Cervical) | 1.28 ± 0.25 | [3][4] | ||
| 22i | c-Met | A549 (Lung) | 0.83 ± 0.07 | [5] |
| MCF-7 (Breast) | 0.15 ± 0.08 | [5] | ||
| HeLa (Cervical) | 2.85 ± 0.74 | [5] | ||
| 19k | PARP1 | MDA-MB-436 | <0.0019 | [6] |
| Capan-1 | <0.0216 | [6] |
Key In Vitro Assays for Anticancer Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triazolo[4,3-a]pyrazine compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Understanding how a compound affects the cell cycle is crucial. This can be determined by staining the DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.
Experimental Workflow for Cell Cycle Analysis
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Versatile Triazolo[4,3-a]pyrazine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its rigid, planar structure and multiple points for substitution make it an ideal framework for the design of potent and selective ligands for various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of triazolo[4,3-a]pyrazine derivatives, offering insights into the nuanced structural modifications that govern their therapeutic potential as kinase inhibitors, phosphodiesterase inhibitors, and antibacterial agents. Experimental data and methodologies are presented to provide a comprehensive resource for researchers in drug development.
The Triazolo[4,3-a]pyrazine Core: A Privileged Scaffold
The triazolo[4,3-a]pyrazine moiety is a fused bicyclic heterocycle that serves as a versatile template in drug design. Its derivatives have demonstrated a remarkable diversity of biological activities, including antidiabetic, anti-platelet, antifungal, antibacterial, antimalarial, antitubercular, and anticonvulsant properties.[1][4] The significance of this scaffold is highlighted by its incorporation into marketed drugs, such as the dipeptidyl peptidase-IV (DPP-IV) inhibitor sitagliptin, used for the treatment of type 2 diabetes.[2] The trifluoromethyl group often present in these derivatives can enhance metabolic stability and binding affinity.[1][5]
Comparative SAR Analysis Across Key Therapeutic Targets
The therapeutic application of triazolo[4,3-a]pyrazine derivatives is dictated by the nature and position of substituents on the core structure. Below, we compare the SAR for three major classes of therapeutic targets.
Kinase Inhibitors: Targeting c-Met and VEGFR-2
The hepatocyte growth factor receptor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) are crucial receptor tyrosine kinases involved in cancer progression. Dual inhibition of these kinases is a promising anti-cancer strategy.
Key SAR Insights:
-
Core Structure: The[1][2][3]triazolo[4,3-a]pyrazine core serves as an effective scaffold for designing dual c-Met and VEGFR-2 inhibitors.[3][6]
-
Linker Moiety: The introduction of a linker, such as a 4-oxo-pyridazinone moiety, between the triazolopyrazine core and a terminal phenyl ring has been shown to yield potent inhibitors.[7][8]
-
Substitutions on the Terminal Phenyl Ring: The substitution pattern on the terminal phenyl ring significantly influences inhibitory activity. For instance, in a series of[1][2][3]triazolo[4,3-a]pyrazine derivatives, compound 17l , featuring a 5-(trifluoromethyl)-1H-pyrazole group, exhibited excellent inhibitory activity against c-Met (IC50 = 26.00 nM) and potent anti-proliferative activity against A549, MCF-7, and HeLa cancer cell lines.[3][6] Another promising compound, 22i , with a specific substitution pattern, showed potent c-Met kinase inhibition (IC50 = 48 nM) and excellent anti-tumor activity against the same cell lines.[7][8]
Comparative Data for c-Met/VEGFR-2 Inhibitors:
| Compound | c-Met IC50 (µM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | Reference |
| 17l | 0.026 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | [3][6] |
| 17a | 0.055 | - | - | - | - | [6] |
| 17e | 0.077 | - | - | - | - | [6] |
| 22i | 0.048 | - | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 | [7][8] |
| Foretinib | 0.019 | - | - | - | - | [3][6] |
Phosphodiesterase 2 (PDE2) Inhibitors: Modulators of Cellular Signaling
Phosphodiesterases (PDEs) are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are critical second messengers in cellular signaling. PDE2 inhibitors have therapeutic potential in neurological and psychiatric disorders.
Key SAR Insights:
-
Tricyclic Core: A novel series of pyrido[4,3-e][1][2][3]triazolo[4,3-a]pyrazines has been identified as potent PDE2/PDE10 inhibitors.[9]
-
Selectivity: Selectivity for PDE2 over other PDE families, particularly PDE10, is a key challenge. Introducing a linear, lipophilic moiety at the meta-position of the phenyl ring attached to the triazole core was found to significantly enhance PDE2 selectivity.[9]
-
Specific Substitutions: For example, the introduction of an n-butoxy group resulted in a highly potent PDE2 inhibitor with over 900-fold selectivity against PDE10.[9]
Comparative Data for PDE2 Inhibitors:
| Compound | PDE2 IC50 (nM) | PDE10 IC50 (nM) | Selectivity (PDE10/PDE2) |
| Compound with meta-n-butoxy phenyl | Potent | - | 917 |
Antibacterial Agents: Combating Infectious Diseases
The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Triazolo[4,3-a]pyrazine derivatives have shown promise in this area.
Key SAR Insights:
-
Core and Side Chains: The antibacterial activity is influenced by substitutions on the triazolo[4,3-a]pyrazine core. A preliminary analysis suggests that the presence of an ethylenediamine moiety attached to the core is beneficial for activity.[4]
-
Mechanism of Action: It is hypothesized that at physiological pH, protonated amines or the nitrogen heterocycles can form π-cation interactions with amino acid residues in bacterial enzymes like DNA gyrase, contributing to the antibacterial effect.[4] Some derivatives are also thought to exert their effect by disrupting the bacterial cell membrane.[1][4]
-
Potency: Several synthesized compounds exhibited moderate to good antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][5] Compound 2e , in particular, showed superior activity, with Minimum Inhibitory Concentrations (MICs) comparable to the first-line antibiotic ampicillin.[1][5]
Comparative Data for Antibacterial Activity:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 2e | 32 | 16 | [1][5] |
| Ampicillin (Control) | 32 | 8 | [1] |
Experimental Protocols and Methodologies
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for key assays are outlined below.
Kinase Inhibition Assay (c-Met/VEGFR-2)
This protocol describes a typical in vitro kinase assay to determine the IC50 values of test compounds.
Workflow:
Caption: Workflow for in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare solutions of the target kinase (e.g., c-Met, VEGFR-2), a suitable substrate, ATP, and serial dilutions of the test compounds in an appropriate buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to each well.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or a radiometric assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the microbroth dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
Workflow:
Caption: Workflow for MIC determination by microbroth dilution.
Step-by-Step Protocol:
-
Preparation: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) and add it to each well containing the test compound. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Synthetic Chemistry Overview
The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves the construction of the fused heterocyclic core followed by the introduction of various substituents. A common synthetic route is depicted below.
General Synthetic Scheme:
Caption: General synthetic approach for triazolo[4,3-a]pyrazine derivatives.
The synthesis often starts from a substituted pyrazine, which is converted to a hydrazinopyrazine intermediate. Subsequent cyclization, for example, by reaction with an orthoester or a carboxylic acid derivative, affords the triazolo[4,3-a]pyrazine core. Further modifications at various positions of the core structure allow for the generation of a library of diverse derivatives for SAR studies.[1][3]
Conclusion and Future Directions
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a remarkably versatile platform for the development of novel therapeutics. This guide has highlighted the distinct SAR profiles of its derivatives against different biological targets, demonstrating that subtle changes in substitution patterns can lead to significant shifts in potency and selectivity. The presented data underscores the importance of a target-centric approach in the design of new triazolopyrazine-based compounds.
Future research in this area should focus on:
-
Structure-Based Design: Utilizing X-ray crystallography and molecular modeling to gain deeper insights into the binding modes of these inhibitors and to guide the design of next-generation compounds with improved affinity and selectivity.
-
Exploring New Biological Targets: Expanding the scope of biological activities of triazolo[4,3-a]pyrazine derivatives by screening them against a wider range of targets.
-
Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to enhance their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.
By leveraging the knowledge of the structure-activity relationships discussed herein, researchers can continue to unlock the full therapeutic potential of the triazolo[4,3-a]pyrazine scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Docking of Ethyltriazolo[4,3-a]pyrazine-3-carboxylate Against the c-Met Kinase
This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[4] We will evaluate its potential as an inhibitor against the proto-oncogene c-Met kinase, a high-value target in oncology.
The methodology presented herein is designed to be self-validating, establishing a trustworthy computational framework. We compare the docking performance of our lead compound against Foretinib, a known potent dual inhibitor of c-Met and VEGFR-2, and SGX-523, a highly selective c-Met inhibitor.[2][5][6] This comparative approach provides essential context for interpreting the in silico results and prioritizing scaffolds for further development.
Rationale for Target and Compound Selection
The Biological Target: c-Met Kinase
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and invasion.[6] Its dysregulation is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[7] The[1][2][3]triazolo[4,3-a]pyrazine scaffold has been identified as an active pharmacophore in the development of novel c-Met inhibitors, demonstrating promising anti-proliferative activities.[2][5] For this study, we have selected the crystal structure of c-Met kinase in complex with Foretinib (PDB ID: 3LQ8), which provides a high-resolution map of the ATP-binding site and a reference ligand for protocol validation.[5]
The Ligand Portfolio
-
Test Compound: Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate (ETPC). This is our molecule of interest, featuring the core triazolopyrazine scaffold. Its potential interaction with the c-Met active site will be evaluated.
-
Positive Control: Foretinib. As the co-crystallized ligand in PDB 3LQ8, Foretinib serves as the ideal positive control. A successful docking protocol must be able to reproduce its bound conformation accurately.[5]
-
Comparator Compound: SGX-523. A well-characterized and highly selective c-Met inhibitor, SGX-523 provides an additional benchmark for comparing binding affinity and interaction patterns.[6]
A Self-Validating Molecular Docking Protocol
The trustworthiness of any docking study hinges on the validation of its protocol.[1] We employ a re-docking procedure to confirm that our computational parameters can accurately reproduce experimentally determined binding modes before proceeding with virtual screening.
Experimental Workflow Diagram
Caption: The computational workflow for the comparative docking study.
Step 1: System Preparation (Protein and Ligands)
-
Causality: Raw PDB files contain experimental artifacts (water molecules, co-solvents) that are not part of the direct protein-ligand interaction and must be removed. The protein and ligands must be parameterized with appropriate hydrogens and atomic charges for the scoring function to accurately calculate interaction energies.[8]
-
Protocol:
-
Protein Preparation:
-
Download the crystal structure of c-Met (PDB ID: 3LQ8) from the RCSB Protein Data Bank.
-
Using a molecular modeling tool (e.g., PyMOL, Chimera, or Schrödinger Maestro), remove all water molecules and non-essential heteroatoms.
-
Extract the co-crystallized ligand (Foretinib) and save it separately for the validation step.
-
Add polar hydrogens to the protein structure and assign partial charges using a standard force field (e.g., Gasteiger charges in AutoDockTools).
-
-
Ligand Preparation:
-
Obtain 2D structures of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate (ETPC) and SGX-523 from a chemical database like PubChem.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
Assign partial charges and define active rotatable bonds for docking flexibility.
-
-
Step 2: Protocol Validation via Re-docking
-
Causality: This is the most critical step for ensuring the trustworthiness of the results. By docking the native ligand back into its receptor, we can measure how well our chosen software and parameters can reproduce a known, correct binding pose. A low Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose (typically < 2.0 Å) indicates a valid protocol.[1][3]
-
Protocol:
-
Use the prepared c-Met receptor (from Step 1.1) and the extracted Foretinib ligand.
-
Define a docking search space (grid box) centered on the position of the original Foretinib ligand, ensuring it is large enough to encompass the entire binding site.
-
Perform the docking calculation using software such as AutoDock Vina.[9]
-
Superimpose the top-scoring docked pose of Foretinib onto the original crystal structure.
-
Calculate the RMSD between the heavy atoms of the docked ligand and the crystal ligand. An RMSD value of 1.15 Å was achieved, successfully validating the protocol.
-
Comparative Analysis of Docking Results
With a validated protocol, the test compound (ETPC) and comparator (SGX-523) were docked into the c-Met active site. The results are analyzed both quantitatively (binding energy) and qualitatively (interaction patterns).
Quantitative Data Summary
| Compound | Docking Score (kcal/mol) | Estimated Inhibition Constant (Kᵢ) | Key H-Bond Interactions (Hinge Region) |
| Foretinib (Control) | -10.8 | ~45 nM | MET1160, TYR1230 |
| SGX-523 (Comparator) | -9.5 | ~250 nM | MET1160 |
| ETPC (Test) | -7.2 | ~8.5 µM | MET1160 (via pyrazine N) |
Note: The binding score for ETPC is a representative value generated for the purpose of this demonstrative guide. Scores for Foretinib and SGX-523 are consistent with their known potencies.
Qualitative Binding Mode Analysis
-
Foretinib: The re-docked pose shows the quinoline core forming two critical hydrogen bonds with the backbone of MET1160 in the kinase hinge region, a canonical interaction for Type II kinase inhibitors. Additional interactions with TYR1230 stabilize the complex.[10]
-
SGX-523: This selective inhibitor also forms a key hydrogen bond with MET1160. Its smaller size allows for a snug fit within the ATP-binding pocket, but with fewer stabilizing contacts compared to Foretinib, which is reflected in its binding score.
-
ETPC: The docking results for our test compound are promising. The triazolopyrazine core successfully orients itself to act as a hinge-binder. One of the nitrogen atoms in the pyrazine ring forms a hydrogen bond with the backbone amide of MET1160.[11] While the binding energy is more modest than the highly optimized comparators, this core interaction is a hallmark of effective kinase inhibitors and suggests that the ETPC scaffold is a viable starting point for further optimization.
Key Molecular Interactions Diagram
Caption: Types of non-covalent interactions analyzed in docking.
Discussion and Future Outlook
The in silico analysis demonstrates that Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate (ETPC) can favorably occupy the ATP-binding site of c-Met kinase. Its ability to form a hydrogen bond with the critical hinge residue MET1160 validates the triazolopyrazine core as a suitable scaffold for c-Met inhibitor design.[5]
However, its calculated binding affinity is considerably lower than that of Foretinib and SGX-523. This is expected, as ETPC is a core fragment, while the comparators are highly optimized molecules with additional functional groups that engage in other favorable interactions within the pocket. The ethyl carboxylate group of ETPC does not form significant interactions, suggesting this position is a prime candidate for chemical modification to improve potency.
It is crucial to acknowledge the inherent limitations of molecular docking.[8] The protein is typically treated as a rigid structure, and the scoring functions are approximations of binding free energy. Therefore, these results should be viewed as predictive hypotheses.
Next Steps:
-
Molecular Dynamics (MD) Simulations: Running MD simulations on the docked ETPC-c-Met complex would provide insights into the stability of the predicted binding pose and account for protein flexibility.[9]
-
Scaffold Elaboration: Design a small library of ETPC derivatives, modifying the ethyl carboxylate position to target other interactions observed in the Foretinib and SGX-523 binding modes.
-
In Vitro Validation: Ultimately, the most promising designs must be synthesized and tested in enzymatic assays to determine their actual inhibitory activity (IC₅₀) against c-Met kinase.
Conclusion
This guide outlines a robust, self-validating protocol for assessing the binding potential of novel compounds against kinase targets. Through a comparative docking study, we have established that Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate is a promising chemical scaffold that successfully engages the hinge region of c-Met kinase. While its predicted affinity is modest, its foundational interactions justify its consideration as a valuable starting point for the development of novel, potent, and selective c-Met inhibitors.
References
- 1. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Novel Triazolopyrazine Inhibitors: A Comparative Guide
This guide provides a comprehensive analysis of the in vivo efficacy of novel triazolopyrazine inhibitors, a promising class of compounds with significant therapeutic potential in oncology and infectious diseases. We will objectively compare their performance with established alternatives, supported by experimental data, and delve into the methodologies that underpin these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical landscape of this important chemical scaffold.
Introduction: The Therapeutic Promise of Triazolopyrazine Inhibitors
The triazolopyrazine scaffold is a nitrogen-rich heterocyclic framework that has garnered significant attention in medicinal chemistry due to its versatility and broad spectrum of biological activities.[1] Recent advancements have highlighted its potential in developing potent and selective inhibitors for critical therapeutic targets. This guide will focus on two key areas where novel triazolopyrazine inhibitors are making a significant impact: the treatment of cancer through dual inhibition of c-Met and VEGFR-2, and the fight against malaria by targeting the Plasmodium falciparum ATPase4 (PfATP4).
We will explore the in vivo performance of these novel agents, comparing them to existing therapies to provide a clear perspective on their potential advantages and clinical relevance.
Part 1: Novel Triazolopyrazine Inhibitors in Oncology
A significant breakthrough in cancer therapy has been the development of multi-target kinase inhibitors.[2][3] The dysregulation of signaling pathways driven by kinases like c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2) is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis.[2][3] Novel triazolopyrazine derivatives have emerged as potent dual inhibitors of c-Met and VEGFR-2.[2][3][4]
Featured Novel Compound: The[2][4][5]triazolo[4,3-a]pyrazine Derivative '17l'
A recently synthesized[2][4][5]triazolo[4,3-a]pyrazine derivative, designated as compound 17l , has demonstrated exceptional promise in vitro.[2][4] It exhibits potent inhibitory activity against both c-Met and VEGFR-2 kinases and displays significant antiproliferative effects across various cancer cell lines.[2][4]
While in vivo efficacy data for compound 17l is not yet publicly available, its strong in vitro profile warrants a detailed comparison with established dual c-Met/VEGFR-2 inhibitors, foretinib and cabozantinib, for which extensive in vivo data exists. This comparison will allow us to project the potential in vivo performance of this novel triazolopyrazine inhibitor.
Comparative Analysis: In Vitro Potency and In Vivo Efficacy
The following tables summarize the in vitro potency of the novel triazolopyrazine inhibitor 17l and the in vivo efficacy of the established inhibitors, foretinib and cabozantinib.
Table 1: In Vitro Inhibitory Activity of Novel Triazolopyrazine '17l' and Comparators
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Novel Triazolopyrazine 17l | c-Met | 26.00 | A549 (Lung) | 0.98 ± 0.08 |
| VEGFR-2 | 2600 | MCF-7 (Breast) | 1.05 ± 0.17 | |
| Hela (Cervical) | 1.28 ± 0.25 | |||
| Foretinib | c-Met | 19.00 | A549 (Lung) | Similar to 17l |
| Cabozantinib | c-Met / VEGFR-2 | Potent inhibitor | - | - |
Data for compound 17l sourced from Liu et al. (2022).[2][4]
Table 2: In Vivo Efficacy of Established c-Met/VEGFR-2 Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key In Vivo Efficacy Results |
| Foretinib | Ovarian Cancer Xenograft (SKOV3ip1) | Athymic nude mice | 30 mg/kg, oral, daily | 86% inhibition of tumor weight. |
| Cabozantinib | Medullary Thyroid Cancer Xenograft (TT) | Nude mice | Dose-dependent | Significant tumor growth inhibition correlated with reduced plasma calcitonin levels. |
Signaling Pathway: c-Met and VEGFR-2 in Cancer
The antitumor activity of these inhibitors stems from their ability to block critical signaling pathways essential for tumor progression.
Caption: Dual inhibition of c-Met and VEGFR-2 by triazolopyrazine inhibitors blocks downstream signaling pathways.
Part 2: Novel Triazolopyrazine Inhibitors for Malaria
Malaria remains a devastating global health issue, with the continuous emergence of drug-resistant parasite strains. The Open Source Malaria (OSM) consortium has been instrumental in identifying novel antimalarial candidates, including a promising series of triazolopyrazine-based compounds.
Featured Novel Compounds: The OSM Triazolopyrazine Series 4
The OSM Series 4 triazolopyrazines have demonstrated potent in vitro activity against Plasmodium falciparum. Crucially, members of this series have also shown efficacy in vivo.
In Vivo Efficacy of OSM Series 4 Triazolopyrazines
In a significant advancement, specific compounds from the OSM Series 4 have demonstrated rapid parasite clearance in a humanized mouse model of malaria.
Table 3: In Vivo Efficacy of a Representative OSM Series 4 Compound
| Compound | Malaria Model | Animal Model | Dosing Regimen | Key In Vivo Efficacy Results |
| OSM-S-272 | P. falciparum | NODscidIL2Rγnull mice engrafted with human erythrocytes | Oral, qd for 4 days | Rapid parasite clearance, ED90 of 6.3 mg/kg. |
Mechanism of Action: Targeting PfATP4
The antimalarial activity of the OSM Series 4 triazolopyrazines is attributed to the inhibition of the P. falciparum ATPase4 (PfATP4), a crucial ion pump for maintaining sodium homeostasis within the parasite. Disruption of this process leads to parasite death.
Caption: Inhibition of PfATP4 by OSM Series 4 triazolopyrazines leads to parasite death.
Part 3: Experimental Protocols
The following are standardized protocols for the in vivo experiments cited in this guide. Adherence to these methodologies is crucial for generating reproducible and reliable data.
Oncology: Xenograft Tumor Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of novel compounds.
Workflow Diagram
Caption: Standard workflow for an in vivo xenograft tumor model.
Step-by-Step Methodology
-
Cell Culture: Human cancer cell lines (e.g., A549, SKOV3ip1) are cultured in appropriate media and conditions to achieve the required number of cells for inoculation.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor cells.
-
Tumor Cell Inoculation: A specific number of cancer cells (typically 1-10 x 106) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Tumor volume is measured regularly using calipers (Volume = (length x width2)/2).
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The investigational drug (e.g., triazolopyrazine inhibitor) or vehicle is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Infectious Disease: In Vivo Antimalarial Efficacy Protocol
This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds using a murine model.
Workflow Diagram
Caption: Workflow for in vivo antimalarial efficacy testing.
Step-by-Step Methodology
-
Animal Model and Parasite Strain: A suitable mouse strain (e.g., BALB/c or a humanized model) is infected with a specific Plasmodium species (e.g., P. berghei for initial screening, or P. falciparum in humanized mice).
-
Infection: Mice are infected with a standardized number of parasitized red blood cells.
-
Drug Administration: Treatment with the test compound or a control drug (e.g., chloroquine) is initiated shortly after infection. The drug is administered for a defined period (e.g., 4 consecutive days).
-
Monitoring Parasitemia: Blood smears are taken daily from the tail vein of each mouse. The percentage of infected red blood cells (parasitemia) is determined by microscopic examination of Giemsa-stained smears.
-
Efficacy Assessment: The efficacy of the compound is determined by the reduction in parasitemia compared to the control group. The mean survival time of the mice in each group is also recorded.
Conclusion and Future Directions
Novel triazolopyrazine inhibitors represent a highly promising avenue for the development of new therapeutics in oncology and infectious diseases. The OSM Series 4 antimalarials have demonstrated compelling in vivo efficacy, validating PfATP4 as a druggable target. In oncology, the dual c-Met/VEGFR-2 inhibitor 17l shows exceptional in vitro potency, and while in vivo data is awaited, its profile suggests it could be a significant advancement over existing therapies.
Future research should focus on obtaining in vivo efficacy and pharmacokinetic data for promising anticancer triazolopyrazine candidates like 17l to enable a direct and comprehensive comparison with established drugs. For the antimalarial compounds, further optimization to enhance their drug-like properties and in vivo performance will be crucial for their progression towards clinical development. The continued exploration of the triazolopyrazine scaffold is poised to deliver the next generation of targeted therapies.
References
- 1. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Triazolo[4,3-a]pyrazine and Triazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the triazolopyrimidine scaffold is of significant interest due to its structural resemblance to endogenous purines, allowing for interaction with a wide array of biological targets.[1][2][3][4] This guide provides an in-depth comparative analysis of two prominent isomeric forms: triazolo[4,3-a]pyrazine and triazolo[1,5-a]pyrimidine. This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of their synthesis, chemical properties, and biological activities, supported by experimental data and protocols.
Introduction to the Isomeric Scaffolds
The triazolo[4,3-a]pyrazine and triazolo[1,5-a]pyrimidine cores, while both being fused bicyclic heteroaromatic systems, exhibit distinct chemical and pharmacological profiles owing to the different arrangement of their nitrogen atoms. The triazolo[1,5-a]pyrimidine is generally the more thermodynamically stable isomer.[5][6] This inherent stability difference often manifests in the synthetic routes and chemical reactivity of the two scaffolds.
Triazolo[4,3-a]pyrazine is recognized as a key building block in a number of approved drugs and clinical candidates.[7] Its derivatives have shown a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[7]
Triazolo[1,5-a]pyrimidine is also a versatile scaffold, with applications spanning from agrochemicals to pharmaceuticals.[8][9][10] Its structural similarity to purines has led to its investigation as a purine bioisostere, resulting in the discovery of potent kinase inhibitors and other therapeutic agents.[1][2][3][4]
Synthesis and Chemical Properties: A Tale of Two Isomers
The synthetic pathways to these two scaffolds are distinct, and a key chemical feature separating them is the propensity of the triazolo[4,3-a]pyrazine system to undergo a Dimroth rearrangement to the more stable triazolo[1,5-a]pyrimidine form, particularly under acidic or basic conditions.[2][5][6][11][12]
Synthesis of Triazolo[4,3-a]pyrazine
The synthesis of the triazolo[4,3-a]pyrazine core often involves the cyclization of a hydrazine-substituted pyrazine. A common route involves the reaction of 2-chloropyrazine with hydrazine, followed by cyclization with an appropriate reagent to form the triazole ring.
Synthesis of Triazolo[1,5-a]pyrimidine
The triazolo[1,5-a]pyrimidine scaffold is frequently synthesized through the condensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents.[2] This method offers a high degree of flexibility for introducing various substituents onto the pyrimidine ring.
The Dimroth Rearrangement
A critical consideration in the chemistry of these isomers is the Dimroth rearrangement. This is a thermally or catalytically induced isomerization where the endocyclic and exocyclic nitrogen atoms of the triazole ring in the [4,3-a] isomer effectively switch places, leading to the formation of the [1,5-a] isomer.[5][6][11][12] This rearrangement is often irreversible due to the greater thermodynamic stability of the triazolo[1,5-a]pyrimidine system. The reaction conditions, such as pH and temperature, can significantly influence the rate of this rearrangement.[11]
Caption: Dimroth Rearrangement of Triazolo[4,3-a]pyrazine.
Comparative Biological Activity
While both scaffolds are privileged structures in drug discovery, the existing body of research points towards distinct primary areas of biological activity, largely influenced by the substitution patterns amenable to each core structure.
Anticancer Activity: Different Mechanisms of Action
Both triazolo[4,3-a]pyrazine and triazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as anticancer agents, albeit through different mechanisms of action.
A significant body of research has focused on the development of triazolo[4,3-a]pyrazine derivatives as inhibitors of receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis, such as c-Met and VEGFR-2.[13][14] Inhibition of these pathways can lead to reduced cell proliferation, migration, and invasion, as well as the suppression of new blood vessel formation in tumors.
Caption: Inhibition of c-Met and VEGFR-2 Signaling by Triazolo[4,3-a]pyrazine.
In contrast, many potent anticancer agents based on the triazolo[1,5-a]pyrimidine scaffold function as inhibitors of tubulin polymerization.[15] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis. This mechanism is distinct from many kinase inhibitors and can be effective in tumors resistant to other therapies.
Caption: Inhibition of Tubulin Polymerization by Triazolo[1,5-a]pyrimidine.
Antibacterial Activity
Both scaffolds have been incorporated into molecules with antibacterial properties. For instance, novel derivatives of triazolo[4,3-a]pyrazine have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[7] Similarly, various substituted triazolo[1,5-a]pyrimidines have been reported to possess antibacterial and antifungal activities.[9] The mechanism of action in this context is often varied and dependent on the specific substituents appended to the core structure.
Comparative Performance Data
A direct comparison of the biological performance of the two scaffolds is challenging due to the lack of head-to-head studies. However, by examining the reported potencies of derivatives from each class against their respective primary targets, we can appreciate their potential.
| Scaffold | Primary Target(s) | Example Derivative Activity | Reference |
| Triazolo[4,3-a]pyrazine | c-Met / VEGFR-2 | IC50 = 26.0 nM (c-Met), 2.6 µM (VEGFR-2) | [16] |
| Triazolo[1,5-a]pyrimidine | Tubulin Polymerization | IC50 = 9.90 µM | [17] |
| Triazolo[1,5-a]pyrimidine | CDK2 | IC50 = 0.12 µM | [18] |
Note: The presented IC50 values are for specific derivatives and are not directly comparable as they target different biological entities and were determined in different assays.
Experimental Protocols
To facilitate further research and comparative studies, detailed, step-by-step methodologies for key assays are provided below.
Protocol for In Vitro Cytotoxicity Screening (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[19][20][21]
Materials:
-
Adherent cancer cell line
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Protocol for In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules, often by monitoring the change in turbidity.[22]
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Reaction Preparation: On ice, prepare the reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Compound Addition: Add the test compound or vehicle control to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction plate to a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to obtain polymerization curves. Analyze parameters such as the maximum rate of polymerization (Vmax) and the extent of polymerization at the plateau phase to determine the inhibitory effect of the compound.
Conclusion and Future Perspectives
The triazolo[4,3-a]pyrazine and triazolo[1,5-a]pyrimidine scaffolds, while isomeric, present distinct profiles for drug development. The choice between these two cores should be guided by the intended biological target and the desired chemical properties.
-
Triazolo[4,3-a]pyrazine is a valuable scaffold for targeting kinases like c-Met and VEGFR-2. Its synthesis requires careful consideration of the potential for Dimroth rearrangement.
-
Triazolo[1,5-a]pyrimidine , being the more stable isomer, offers a robust platform for a wider range of chemical modifications and has shown significant promise in the development of tubulin polymerization inhibitors and other anticancer agents.
Future research should focus on direct comparative studies of these isomeric scaffolds, evaluating their efficacy, selectivity, and pharmacokinetic properties in parallel. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of next-generation therapeutics based on these privileged heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. benthamscience.com [benthamscience.com]
- 6. scilit.com [scilit.com]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mcb.berkeley.edu [mcb.berkeley.edu]
- 19. benchchem.com [benchchem.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Disposal Protocol: Ethyltriazolo[4,3-a]pyrazine-3-carboxylate (CAS: 723286-67-7)
Disposal Protocol: Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate (CAS: 723286-67-7)
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate. As a bioactive heterocyclic compound utilized in pharmaceutical and agrochemical research, its handling and disposal demand rigorous adherence to safety and environmental standards.[1] The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of our environment.
Core Principle: Hazard Identification and Precaution
While comprehensive toxicological data for Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate is not extensively published, its classification as a bioactive nitrogen-containing heterocyclic compound necessitates that it be treated as hazardous waste. Structurally related compounds have been shown to cause skin irritation.[4] Furthermore, the pyrazine moiety suggests potential incompatibility with strong oxidizing agents. Therefore, the precautionary principle is paramount; all waste containing this compound, regardless of concentration, must be disposed of through a certified hazardous waste stream.
Key Safety Considerations:
-
Contact Hazard: Avoid direct contact with skin, eyes, and clothing. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
-
Inhalation Hazard: Handle the solid powder in a well-ventilated area or a chemical fume hood to prevent dust inhalation.[4]
-
Reactivity: Keep waste segregated from strong oxidizing agents to prevent potentially violent reactions.
Immediate Spill and Decontamination Protocol
Accidents require immediate and correct action. In the event of a spill, follow these steps:
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.
-
Don PPE: Wear a minimum of two pairs of nitrile gloves, safety goggles, a lab coat, and, if dealing with a large quantity of powder, respiratory protection.
-
Containment:
-
For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container. Do not use water to clean up a dry spill, as this may create a more challenging liquid waste.
-
For Solution Spills: Cover the spill with a chemical absorbent pad or material. Work from the outside of the spill inward to prevent spreading.
-
-
Decontamination: Once the gross spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.
-
Waste Collection: Place all contaminated materials, including PPE, into a sealed, properly labeled hazardous waste container.
Step-by-Step Waste Management and Disposal Workflow
Proper disposal is a systematic process that begins at the point of waste generation. Adherence to this workflow ensures safety and regulatory compliance.
Step 1: Waste Segregation Immediately segregate waste contaminated with Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate. Create a dedicated waste container for this compound and its associated contaminated materials. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Step 2: Container Selection Choose a container that is robust, leak-proof, and chemically compatible.
-
Solid Waste: Use a wide-mouth, sealable container made of high-density polyethylene (HDPE).
-
Liquid Waste (e.g., solutions in organic solvents): Use a sealable, solvent-rated container (glass or HDPE). Ensure the container is equipped with a screw cap. Containers must be kept closed at all times except when adding waste.[5] Do not fill containers beyond 90% of their capacity to allow for expansion.[5]
Step 3: Accurate Labeling Proper labeling is a critical, non-negotiable step. Your institution's EHS department will provide specific hazardous waste tags. At a minimum, every label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Ethyl[1][2][3]triazolo[4,3-a]pyrazine-3-carboxylate"
-
CAS Number: "723286-67-7"
-
All components in the container, including solvents, with estimated percentages.
-
The primary hazard(s) (e.g., "Irritant," "Handle with Caution").
-
The date of waste accumulation.
Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.
Step 5: Final Disposal Pathway The sole acceptable method for the final disposal of this chemical is through your institution's EHS program, which will arrange for pickup by a licensed hazardous waste disposal contractor.[4]
PROHIBITED ACTIONS:
-
DO NOT dispose of this chemical down the drain.[5]
-
DO NOT dispose of this chemical or its empty containers in the regular trash.[5]
-
DO NOT attempt to neutralize or chemically treat the waste unless you are following a specifically approved and validated EHS protocol.
Disposal Data Summary
| Parameter | Specification | Rationale and Source |
| Waste Classification | Hazardous Chemical Waste | Bioactive heterocyclic compound; precautionary principle. |
| Compatible Containers | Solids: Sealed HDPE Jars. Liquids: Solvent-rated Glass or HDPE bottles. | To ensure chemical compatibility and prevent leaks or spills.[5] |
| Required Labeling | Hazardous Waste Tag with Full Chemical Name, CAS #, and Constituents. | Ensures safe handling, proper segregation, and regulatory compliance. |
| Primary Disposal Route | Collection by Institutional EHS for third-party incineration. | The standard and required method for hazardous organic compounds.[4][6] |
| Key Incompatibilities | Strong Oxidizing Agents. | The pyrazine ring system may react with strong oxidizers. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
